4-(1,3-Dithiolan-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUEXHGSDXLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368781 | |
| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101033-03-8 | |
| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dithiolane Moiety: A Robust Protecting Group for Aldehydes in Complex Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical development, the strategic use of protecting groups is paramount. The ability to selectively mask a reactive functional group, subject the molecule to a series of transformations, and then cleanly remove the protecting group is a cornerstone of modern synthetic chemistry. Among the arsenal of protecting groups for carbonyl compounds, the 1,3-dithiolane stands out for its unique combination of stability, ease of formation, and versatile reactivity, especially for the protection of aldehydes.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the dithiolane protecting group. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers insights into the stability and reactivity of dithiolanes, and presents detailed experimental procedures and mechanistic considerations.
The Strategic Advantage of Dithiolane Protection
Aldehydes, with their inherent electrophilicity and susceptibility to oxidation and reduction, often require protection during synthetic sequences. While numerous protecting groups for carbonyls exist, dithiolanes, formed by the reaction of an aldehyde with 1,2-ethanedithiol, offer several distinct advantages:
-
Exceptional Stability: Dithiolanes are remarkably stable under a wide range of conditions, including both acidic and basic media, where many other protecting groups, such as acetals, would be cleaved.[1][2][3] This robustness allows for a broader scope of subsequent chemical transformations.
-
Chemoselectivity: The formation of dithiolanes from aldehydes is generally much faster than from ketones. This rate difference allows for the highly chemoselective protection of aldehydes in the presence of ketones, a crucial feature in the synthesis of complex molecules containing multiple carbonyl functionalities.[4]
-
Umpolung Reactivity: The dithiolane group can facilitate a reversal of the normal polarity of the carbonyl carbon, a concept known as "umpolung." Deprotonation of the C-2 hydrogen of a dithiane (a related six-membered ring thioacetal) generates a nucleophilic acyl anion equivalent, enabling the formation of carbon-carbon bonds at the former carbonyl carbon. This powerful synthetic strategy is famously exploited in the Corey-Seebach reaction.
-
Orthogonality: The dithiolane group is orthogonal to many other common protecting groups used in organic synthesis, such as silyl ethers (e.g., TBDMS), Boc carbamates, and benzyl ethers. This means that the dithiolane can be selectively removed under conditions that do not affect these other protecting groups, and vice-versa, allowing for intricate and precisely controlled synthetic routes.
Formation of 1,3-Dithiolanes: A Mechanistic Perspective
The formation of a 1,3-dithiolane from an aldehyde and 1,2-ethanedithiol is typically catalyzed by either a Brønsted or a Lewis acid.[4] The reaction proceeds through a series of equilibrium steps, and the removal of water is often necessary to drive the reaction to completion.
Caption: Acid-catalyzed formation of a 1,3-dithiolane from an aldehyde.
The mechanism involves the initial protonation of the aldehyde oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group followed by the loss of a water molecule generates a resonance-stabilized carbocation. Finally, intramolecular attack by the second thiol group closes the five-membered ring to yield the 1,3-dithiolane.
Catalytic Systems for Dithiolane Formation
A wide variety of catalysts have been developed for the efficient formation of dithiolanes, offering a range of conditions to suit different substrates and functional group tolerances.
| Catalyst System | Typical Conditions | Advantages | Reference |
| Brønsted Acids | |||
| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap | Inexpensive, traditional method | [5] |
| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free, room temperature | Mild, efficient, reusable catalyst | [4] |
| Lewis Acids | |||
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane, 0 °C to rt | Effective for many substrates | [3] |
| Yttrium triflate [Y(OTf)₃] | Dichloromethane, rt | Highly chemoselective for aldehydes | [4] |
| Hafnium triflate [Hf(OTf)₄] | Dichloromethane, rt | Mild, tolerates sensitive functional groups | [4] |
| Other Catalysts | |||
| Iodine (I₂) | Dichloromethane, rt | Mild, neutral conditions | [4] |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free or petroleum ether, reflux | Highly selective, good for hindered carbonyls | [4] |
Experimental Protocol: Protection of p-Anisaldehyde
This protocol provides a representative procedure for the protection of an aromatic aldehyde using 1,2-ethanedithiol and a Lewis acid catalyst.
Materials:
-
p-Anisaldehyde
-
1,2-Ethanedithiol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of p-anisaldehyde (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 1,2-ethanedithiol (1.1 eq).
-
Slowly add boron trifluoride etherate (0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-methoxyphenyl)-1,3-dithiolane.
The Stability and Orthogonality of Dithiolanes
A key attribute of the dithiolane protecting group is its remarkable stability across a wide pH range. This allows for synthetic transformations that would be incompatible with more labile protecting groups like acetals. Dithiolanes are generally stable to:
-
Strongly basic conditions: They are unaffected by organometallic reagents such as Grignard reagents and organolithiums, as well as strong bases like sodium hydroxide and lithium diisopropylamide (LDA).
-
Aqueous acidic conditions: While acetals are readily hydrolyzed under aqueous acidic conditions, dithiolanes are significantly more robust.[6]
-
Many oxidizing and reducing agents: Dithiolanes are compatible with a variety of common reagents used for oxidation and reduction at other sites in the molecule.
This stability profile makes the dithiolane group orthogonal to many other commonly used protecting groups. For instance, a silyl ether like TBDMS can be cleaved with fluoride ions, a Boc group can be removed with acid, and a benzyl ether can be cleaved by hydrogenolysis, all while leaving a dithiolane intact. This orthogonality is a critical consideration in the strategic planning of complex syntheses.[7][8][9][10]
Deprotection of Dithiolanes: Regenerating the Aldehyde
While the stability of dithiolanes is a major advantage, their removal requires specific and often carefully chosen conditions. The deprotection of dithiolanes generally falls into two main categories: methods based on soft metal ions and oxidative methods.
Caption: General strategies for the deprotection of 1,3-dithiolanes.
Deprotection Using Metal-Based Reagents
The high affinity of soft heavy metal cations, such as Hg(II), for sulfur forms the basis of a common and effective method for dithiolane cleavage. The mechanism is thought to involve the coordination of the mercury salt to the sulfur atoms, which facilitates the hydrolytic cleavage of the C-S bonds.
A variety of mercury(II) salts, including mercuric chloride (HgCl₂) and mercuric oxide (HgO), have been employed for this purpose.[2][6][11] While effective, the toxicity of mercury compounds is a significant drawback, and their use is often avoided in large-scale pharmaceutical production.
Oxidative Deprotection Methods
Oxidative methods provide a valuable and often milder alternative to mercury-based reagents. These methods typically involve the oxidation of the sulfur atoms, which renders the dithiolane susceptible to hydrolysis. A range of oxidizing agents have been successfully used, offering varying degrees of selectivity and reactivity.
| Reagent System | Typical Conditions | Advantages | Reference |
| N-Bromosuccinimide (NBS) | Acetone/water | Mild, effective for many substrates | [12] |
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Aqueous micellar system | "Green" alternative, tolerates many functional groups | [4] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water | Powerful oxidant, rapid reactions | [13] |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous THF | Mild, efficient | [2] |
The mechanism of oxidative cleavage with a reagent like NBS is believed to proceed via the formation of a bromosulfonium ion intermediate, which is then attacked by water to initiate the cleavage process.
Experimental Protocol: Deprotection of 2-Phenyl-1,3-dithiolane
This protocol provides a representative procedure for the oxidative deprotection of a dithiolane using N-bromosuccinimide.
Materials:
-
2-Phenyl-1,3-dithiolane
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-phenyl-1,3-dithiolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C and add N-bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess NBS.
-
Add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
Extract the product with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure benzaldehyde.
Applications in Drug Development: Case Studies
The strategic use of dithiolane protection has been instrumental in the total synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).
One notable example is in the synthesis of intermediates for the HIV protease inhibitor Tipranavir . The complex structure of Tipranavir necessitates a carefully planned synthetic route with multiple protection and deprotection steps. In several reported syntheses, a dithiolane is employed to protect an aldehyde functionality while other parts of the molecule are being elaborated. This strategy takes advantage of the dithiolane's stability to the various reaction conditions required for the construction of the core of the drug molecule.[14]
Furthermore, dithiolane and related dithiane moieties are found in the structures of some anticancer agents . For example, the natural product Leinamycin features a unique 1,3-dioxo-1,2-dithiolane moiety that is crucial for its DNA alkylating activity.[15] The synthesis and modification of such compounds for the development of new anticancer drugs often involve the chemistry of dithiolanes.[15][16][17]
Conclusion
The 1,3-dithiolane protecting group offers a powerful and reliable tool for the synthetic chemist, particularly in the context of complex molecule synthesis for drug discovery and development. Its exceptional stability, chemoselective formation, and orthogonality to a wide range of other protecting groups make it an invaluable asset. While its deprotection requires specific conditions, the development of milder oxidative methods has expanded its applicability and addressed some of the environmental concerns associated with traditional mercury-based reagents. A thorough understanding of the principles of dithiolane chemistry, from mechanistic considerations to practical experimental protocols, empowers researchers to strategically employ this protecting group to navigate the challenges of modern organic synthesis.
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JoVE. (2022). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
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Batey, R. A. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Wang, S., et al. (2014). Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product leinamycin. Organic & Biomolecular Chemistry, 12(34), 6549-6552.
- Trost, B. M., & Crawley, M. L. (2003). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Chemical Reviews, 103(8), 2921-2944.
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University of Manchester. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Mercury assisted deprotection of dithiane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Khan Academy. (2013). Acetals as protecting groups and thioacetals. Retrieved from [Link]
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OncoTargets and Therapy. (2021). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Retrieved from [Link]
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Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalytic Oxidative Cleavage of 1,3-Diketones to Carboxylic Acids by Aerobic Photooxidation with Iodine. Retrieved from [Link]
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All About Chemistry. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 8.15: Oxidative Cleavage of Alkenes. Retrieved from [Link]
- Trost, B. M., & McClory, A. (2008). Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone.
- Wessjohann, L. A., & Scheid, G. (2000). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Tetrahedron Letters, 41(14), 2355-2358.
- He, J.-W., & Wu, Y.-K. (2007). Recent Progress in Protecting Groups for Carbonyl Groups. Chinese Journal of Organic Chemistry, 27(5), 576-586.
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Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
- Snieckus, V., &... (2023). Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. The Journal of Organic Chemistry, 88(6), 3469-3474.
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Wynberg, H., et al. (1974). Process for converting oxathiolanes, dithiolanes and dithianes to aldehydes or ketones. U.S.
- Wessjohann, L. A., & Scheid, G. (2000). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 5(3), 362-363.
- Padwa, A., &... (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 236-267.
- Gaspar, A., et al. (2024). Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis. Molecules, 29(23), 5678.
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Chemical stability and reactivity of 4-(1,3-Dithiolan-2-yl)benzoic acid
An In-Depth Technical Guide to the Chemical Stability and Reactivity of 4-(1,3-Dithiolan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in organic synthesis, primarily serving as a stable, protected form of 4-formylbenzoic acid. Its utility stems from the robust nature of the 1,3-dithiolane group, which masks the reactive aldehyde functionality, allowing for selective transformations on the benzoic acid moiety. This guide provides a comprehensive analysis of the compound's chemical stability, reactivity, and handling protocols. We will explore the conditions under which the dithiolane ring is stable and the specific reagents that facilitate its cleavage. Furthermore, this document details the reactivity of the carboxylic acid and the aromatic ring, offering insights into its synthetic applications. Detailed experimental protocols for its synthesis and deprotection are provided, underpinned by mechanistic rationale and authoritative references to ensure scientific integrity and reproducibility.
Introduction and Core Molecular Features
This compound, with the molecular formula C₁₀H₁₀O₂S₂, is a bifunctional organic compound. It integrates two key chemical motifs: a benzoic acid unit and a 1,3-dithiolane ring. The dithiolane acts as a thioacetal, a protecting group for the aldehyde functionality of 4-formylbenzoic acid. This protection strategy is fundamental in multi-step synthesis, as the dithiolane group is notably stable under a wide range of conditions—particularly basic and nucleophilic environments—that would otherwise react with a free aldehyde.[1] The true value of this compound is realized in its ability to undergo reactions at the carboxylic acid group without disturbing the masked aldehyde, which can be regenerated in a later synthetic step. This chemoselectivity makes it an invaluable building block in the synthesis of complex pharmaceuticals and functional materials.[2][3]
Physicochemical and Safety Profile
A clear understanding of the compound's physical properties and safety requirements is essential for its proper use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 101033-03-8 | [4] |
| Molecular Formula | C₁₀H₁₀O₂S₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Supplier Data |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [5][6] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines. | [5] |
Safety Considerations: As with many benzoic acid derivatives, this compound may cause skin and eye irritation.[7] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9] Avoid creating dust.[6]
Chemical Stability: A Tale of Two Moieties
The overall stability of this compound is a composite of its constituent parts: the robust dithiolane ring and the moderately stable benzoic acid group.
Stability of the 1,3-Dithiolane Protecting Group
The 1,3-dithiolane ring is the cornerstone of this molecule's utility and is prized for its stability.
-
Acidic Conditions: The thioacetal is generally stable in weak acidic conditions. However, strong Brønsted or Lewis acids, particularly in the presence of water, can catalyze its hydrolysis, leading to deprotection.[10] This cleavage is often slow and may require harsh conditions, which is why specific reagents are typically employed for efficient removal.[1]
-
Basic and Nucleophilic Conditions: The dithiolane group is exceptionally stable under basic and nucleophilic conditions. It is resistant to reagents like organometallics (e.g., Grignard reagents, organolithiums), hydrides, and saponification conditions, which allows for selective chemistry on the carboxylic acid moiety.
-
Oxidative and Reductive Conditions: The sulfur atoms are susceptible to oxidation. Strong oxidizing agents will react with the dithiolane ring, a property that is often exploited for deprotection (see Section 4.1). It is stable to many common reducing agents that target carboxylic acids or esters.
Stability of the Benzoic Acid Moiety
The benzoic acid portion of the molecule exhibits predictable stability.
-
Thermal Stability: Benzoic acid itself is stable up to 300°C in subcritical water, though derivatives can be less stable.[11] The primary degradation pathway at high temperatures is decarboxylation. For this compound, significant thermal stress should be avoided to prevent both decarboxylation and potential degradation of the dithiolane ring.
-
Chemical Stability: The carboxylic acid group is stable under neutral and mildly acidic conditions. It will, of course, react with bases to form the corresponding carboxylate salt.
Chemical Reactivity: A Map of Synthetic Transformations
The reactivity of this molecule can be logically divided into reactions involving the dithiolane ring and those involving the benzoic acid functional group.
Caption: Reactivity map for this compound.
Key Reaction: Deprotection of the Dithiolane Ring
The regeneration of the aldehyde from the dithiolane is arguably the most critical reaction for this compound. The choice of deprotection method is crucial and depends on the sensitivity of other functional groups in the molecule.[10] Harsh conditions are often required, but milder protocols have been developed.[1][10]
Common Deprotection Strategies:
| Reagent System | Conditions | Causality & Insight | Reference(s) |
| Mercury(II) Salts (e.g., HgCl₂/CaCO₃) | Aqueous Acetone or Acetonitrile | Classic Method: The soft Hg²⁺ cation has a high affinity for the soft sulfur atoms, forming a complex that facilitates hydrolysis. Drawback: Highly toxic. | [1] |
| Iodine and Hydrogen Peroxide (H₂O₂) | Aqueous, neutral pH, with surfactant (SDS) | Oxidative Cleavage: Iodine activates H₂O₂ for the oxidation of the sulfur atoms, making the dithiolane carbon highly electrophilic and susceptible to hydrolysis. Advantage: Mild, non-metallic, and tolerant of many other protecting groups. | [10][12] |
| o-Iodoxybenzoic acid (IBX) | Water, with β-cyclodextrin | Oxidative Cleavage: IBX is a hypervalent iodine reagent that oxidizes the sulfur atoms. The use of β-cyclodextrin allows the reaction to proceed efficiently in water under neutral conditions. | [10] |
| N-Bromosuccinimide (NBS) | Aqueous Acetone | Electrophilic Halogenation: NBS acts as a source of electrophilic bromine, which attacks the sulfur, initiating cleavage. Can be performed under solvent-free conditions. | [13] |
| Polyphosphoric Acid (PPA) | Acetic Acid, 20-45 °C | Acid-Catalyzed: A mixture of PPA and acetic acid provides a strong acidic medium to drive the hydrolysis. Advantage: Inexpensive and metal-free. | [1] |
Reactions at the Carboxylic Acid
With the aldehyde protected, the carboxylic acid group can undergo its characteristic reactions.
-
Esterification: Standard Fischer esterification (alcohol with a catalytic amount of strong acid) or reaction with alkyl halides in the presence of a base can be used to form the corresponding esters.
-
Amide Coupling: The carboxylic acid can be activated with standard coupling reagents (e.g., DCC, EDC, HATU) and reacted with primary or secondary amines to form amides. This is a common transformation in drug development.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, [4-(1,3-dithiolan-2-yl)phenyl]methanol, using strong reducing agents like borane (BH₃•THF) or lithium aluminum hydride (LAH), though care must be taken with LAH workup conditions.
Reactions on the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The benzoic acid group is a deactivating, meta-directing group for EAS. The dithiolane group is generally considered weakly activating and ortho, para-directing. The combined effect can lead to complex mixtures of isomers, making EAS challenging for regioselective synthesis. The electron-withdrawing nature of the carboxyl group generally makes the ring less reactive than benzene.[14]
-
Directed ortho-Lithiation: The carboxylate group (formed by deprotonation with a strong base) can act as a directed metalation group. Using a strong base like sec-butyllithium in the presence of TMEDA can facilitate lithiation at the position ortho to the carboxylic acid, allowing for subsequent reaction with an electrophile.[15]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrate scales.
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed thioacetalization of 4-formylbenzoic acid.
Caption: Workflow for the synthesis of the title compound.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formylbenzoic acid (1.0 eq), toluene (approx. 0.2 M concentration), and 1,2-ethanedithiol (1.1 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove the acid catalyst and unreacted starting material) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: Oxidative Deprotection to 4-Formylbenzoic Acid
This protocol uses the mild and efficient iodine/hydrogen peroxide system.[12]
Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or a mixture of water and an organic co-solvent. If using the aqueous system, add sodium dodecyl sulfate (SDS) as a phase-transfer catalyst.
-
Reagent Addition: Add a catalytic amount of iodine (I₂) (0.1 eq).
-
Oxidation: To the stirring solution, add 30% aqueous hydrogen peroxide (H₂O₂) (2.0-3.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench the excess H₂O₂ by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the iodine color disappears.
-
Workup: If an organic solvent was used, remove it under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-formylbenzoic acid.
Conclusion
This compound is a synthetically versatile and valuable intermediate. Its stability profile is characterized by the robust nature of the dithiolane ring towards basic and nucleophilic reagents, which contrasts with its deliberate lability under specific oxidative or strongly acidic conditions. This dichotomy allows for precise chemical manipulations of the benzoic acid moiety while the aldehyde remains masked. A thorough understanding of these reactivity patterns, supported by the reliable protocols presented herein, empowers researchers to effectively leverage this compound in the strategic design and execution of complex molecular syntheses.
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
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SciSpace. (1988). Directed lithiation of unprotected benzoic acids. Journal of Organic Chemistry, 53(12), 2714-2720. Retrieved from [Link]
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PubMed. (2007). Substituent effects on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides and their possible application to the synthesis of DNA-targeting drugs. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Retrieved from [Link]
- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. SYNLETT, 2009(9), 1473-1476.
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PubMed. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]
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Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]
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PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
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ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Journal of Basic Sciences. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Retrieved from [Link]
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PubMed. (2019). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. Retrieved from [Link]
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ARKIVOC. (2007). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using.... Retrieved from [Link]
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The 1,3-Dithiolane Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dithiolane ring, a five-membered heterocycle containing two sulfur atoms at positions 1 and 3, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique stereoelectronic properties, metabolic stability, and synthetic versatility have established it as a critical component in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the 1,3-dithiolane scaffold, from its fundamental synthesis and chemical reactivity to its diverse applications in drug discovery. We will delve into detailed synthetic protocols, explore structure-activity relationships, and visualize the biological pathways influenced by 1,3-dithiolane-containing molecules, offering field-proven insights for professionals in drug development.
Introduction: The Resurgence of a Privileged Scaffold
Once primarily regarded as a robust protecting group for carbonyl functionalities, the 1,3-dithiolane moiety has been "rehabilitated" as a key pharmacophore in modern drug design.[1][2] Its incorporation into molecular frameworks can significantly influence physicochemical properties, receptor binding affinity, and pharmacokinetic profiles. This scaffold is now found at the heart of compounds targeting a spectrum of diseases, including neoplastic, infectious, inflammatory, and neurodegenerative disorders.[1]
The utility of the 1,3-dithiolane ring stems from several key attributes:
-
Chemical Stability: The thioacetal linkage is remarkably stable under both acidic and basic conditions, providing a durable core for complex molecular architectures.
-
Synthetic Accessibility: 1,3-Dithiolanes are readily synthesized from carbonyl compounds and 1,2-ethanedithiol, with a plethora of catalytic systems available for efficient and chemoselective transformations.[3]
-
Stereochemical Richness: Substitution on the dithiolane ring can introduce chirality, a critical feature for achieving target specificity and enhancing therapeutic efficacy. The stereochemistry of these compounds can profoundly impact their pharmacodynamic and pharmacokinetic properties.[1]
-
Bioisosteric Potential: The 1,3-dithiolane group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties to improve its safety and efficacy profile.
This guide will explore these facets in detail, providing the necessary technical depth for researchers to leverage the full potential of this versatile scaffold.
Synthetic Strategies: Building the 1,3-Dithiolane Core
The primary and most reliable method for the synthesis of 1,3-dithiolanes is the acid-catalyzed condensation of a carbonyl compound with 1,2-ethanedithiol. The choice of catalyst is crucial and is often dictated by the substrate's sensitivity and the desired reaction conditions.
Catalytic Systems for Thioacetalization
A variety of Brønsted and Lewis acids have been successfully employed to catalyze the formation of 1,3-dithiolanes.[3] The general mechanism involves the activation of the carbonyl group by the acid catalyst, followed by nucleophilic attack of the thiol groups of 1,2-ethanedithiol and subsequent cyclization.
Caption: General mechanism for acid-catalyzed 1,3-dithiolane synthesis.
Table 1: Comparison of Catalytic Systems for 1,3-Dithiolane Synthesis
| Catalyst System | Key Advantages | Typical Conditions | Reference |
| Brønsted Acids (e.g., p-TsOH, H3PW12O40) | Readily available, cost-effective. | Refluxing solvent (e.g., benzene, petroleum ether). | [3] |
| Lewis Acids (e.g., Yttrium triflate, LiBr) | High chemoselectivity for aldehydes over ketones. | Mild, often solvent-free conditions. | [3] |
| Copper bis(dodecyl sulfate) [Cu(DS)2] | Reusable, efficient in water, high chemoselectivity. | Room temperature, water. | [3] |
| Iodine (catalytic) | Mild reaction conditions. | Catalytic amount, often solvent-free. | [3] |
| Tungstate Sulfuric Acid (TSA) | Green, recyclable, solvent-free. | Grinding at room temperature or heating to 80°C. | [4] |
Detailed Experimental Protocol: Synthesis of 2-Aryl-1,3-dithiolane using Tungstate Sulfuric Acid
This protocol is adapted from Karami et al. and represents an environmentally benign and efficient method for thioacetalization.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
1,2-ethanedithiol (1.2 mmol)
-
Tungstate Sulfuric Acid (TSA) (0.05 g)
-
Mortar and pestle
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a mortar, combine the aromatic aldehyde (1 mmol), 1,2-ethanedithiol (1.2 mmol), and TSA (0.05 g).
-
Grind the mixture with a pestle at room temperature for the time specified in the literature (typically 5-25 minutes).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Wash the filtrate with a saturated solution of NaHCO3 (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,3-dithiolane derivative.
Self-Validation: The successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of characteristic thioacetal peaks in the 1H and 13C NMR spectra. The recyclability of the TSA catalyst for at least four cycles with minimal loss of activity validates the robustness of the protocol.[4]
Reactivity and Strategic Deprotection
While the stability of the 1,3-dithiolane ring is one of its greatest assets, the ability to selectively cleave it to regenerate the parent carbonyl is crucial for its use as a protecting group. Deprotection often requires oxidative or harsh conditions, necessitating careful planning in a multi-step synthesis.[3]
Deprotection Methodologies
A variety of reagents have been developed for the deprotection of 1,3-dithiolanes, each with its own advantages and substrate scope.
Table 2: Selected Reagents for the Deprotection of 1,3-Dithiolanes
| Reagent(s) | Key Features | Typical Conditions | Reference |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Mild, neutral conditions, high yields. | Room temperature, water. | [3] |
| H2O2 (30% aq.) / Iodine (cat.) / SDS | Tolerates many phenol and amino protecting groups. | Neutral conditions, water. | [3] |
| Silicasulfuric acid / NaNO3 | Mild and chemoselective. | Not specified. | [3] |
| Polyphosphoric acid (PPA) / Acetic acid | Simple, mild, and convenient. | 25-45 °C, 3-8 hours. | [5] |
Detailed Experimental Protocol: Deprotection using Polyphosphoric Acid and Acetic Acid
This protocol, adapted from Jin et al., provides a simple and efficient method for regenerating carbonyl compounds from their 1,3-dithiolane derivatives.[5]
Materials:
-
1,3-Dithiolane derivative (1 mmol)
-
Polyphosphoric acid (PPA) (5 g)
-
Acetic acid (5-10 drops)
-
Dichloromethane
-
Water
-
Silica gel for column chromatography
Procedure:
-
To the 1,3-dithiolane derivative (1 mmol), add polyphosphoric acid (5 g) and acetic acid (5-10 drops).
-
Stir the mixture at 25-45 °C and monitor the reaction by TLC (typically 3-8 hours).[5]
-
After the reaction is complete, add water to the mixture to hydrolyze the polyphosphoric acid.[5]
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure aldehyde or ketone.
Causality and Self-Validation: The combination of PPA and acetic acid is crucial for the success of this reaction; PPA alone gives very low yields.[5] The reaction's progress can be easily monitored by TLC, and the final product is validated by standard spectroscopic methods (NMR, MS) confirming the regeneration of the carbonyl group.
The 1,3-Dithiolane Scaffold in Action: Therapeutic Applications
The 1,3-dithiolane scaffold is a cornerstone in the development of a diverse range of therapeutic agents. Its presence in a molecule can confer potent and selective activity against various biological targets.
Overview of Biological Activities
1,3-Dithiolane-containing compounds have demonstrated a wide spectrum of biological activities, including:
-
M2 Muscarinic Receptor Antagonists: For potential use in treating neurodegenerative disorders.[1]
-
Cannabinoid CB1 Receptor Ligands: With applications in pain management and appetite stimulation.[1]
-
Dihydrofolate Reductase (DHFR) Inhibitors: As a basis for novel anti-infective agents.[1]
-
ACK1 Tyrosine Kinase Inhibitors: Showing promise in cancer therapy.[1]
-
Melanogenesis and Tyrosinase Inhibitors: For the treatment of hyperpigmentation disorders.[1]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: As potential therapeutics for diabetes and obesity.[1]
Case Study: 1,3-Dithiolanes as Cannabinoid Receptor Ligands
The cannabinoid receptors CB1 and CB2 are key targets in drug discovery. The 1,3-dithiolane-containing analog of Δ⁸-tetrahydrocannabinol (THC), AMG-3, is one of the most potent synthetic cannabinoid ligands known.[6]
Table 3: Binding Affinities of AMG-3 for Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| AMG-3 | 0.32 | 0.52 | [6] |
Structure-Activity Relationship (SAR) Insights: 3D-QSAR studies have revealed that the alkyl side chain is a critical determinant for receptor activation.[6] For AMG-3, the 1,3-dithiolane moiety is part of a modified side chain that adopts an orthogonal geometry relative to the main tricyclic ring system. This specific conformation is believed to be crucial for its high-affinity binding to both CB1 and CB2 receptors.[6]
Caption: Logical flow of SAR for 1,3-dithiolane-based cannabinoid ligands.
Signaling Pathways
Understanding the signaling pathways modulated by 1,3-dithiolane-containing drugs is essential for rational drug design.
M2 Muscarinic Receptor Signaling: The M2 muscarinic receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it interacts with Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cellular cAMP levels, and the modulation of ion channels. Antagonists containing the 1,3-dithiolane scaffold would block these downstream effects.
Caption: Simplified M2 muscarinic receptor signaling pathway.
ACK1 Tyrosine Kinase Signaling: ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that plays a role in cell growth, survival, and migration. It can be activated by receptor tyrosine kinases (RTKs) and regulates the activity of other key signaling proteins like the Androgen Receptor (AR) and AKT, promoting cancer progression.[7] Inhibitors bearing the 1,3-dithiolane moiety can block these oncogenic signals.
Caption: Role of ACK1 in cancer signaling pathways.
The Importance of Stereochemistry: A Case Study in Chiral Resolution
When a 1,3-dithiolane ring is substituted, particularly at the 4-position, a stereocenter is often introduced. As biological systems are chiral, the different enantiomers of a drug can have vastly different activities and toxicities. Therefore, the separation and characterization of these stereoisomers are paramount.
A detailed study by Butera et al. highlights the process of resolving the enantiomers of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for bioactive compounds.[1] While initial attempts at diastereomeric crystallization and enzymatic resolution were met with challenges, enantioselective HPLC proved to be the most effective method.[1]
Experimental Workflow: Chiral Resolution and Absolute Configuration Assignment
The following workflow summarizes the key steps taken to isolate and characterize the enantiomers of a chiral 1,3-dithiolane building block.
Caption: Workflow for chiral resolution and absolute configuration assignment.
This rigorous approach, combining synthesis, separation science, and structural biology, is essential for advancing chiral 1,3-dithiolane-containing compounds through the drug development pipeline. The absolute configuration of the enantiomers was ultimately confirmed by X-ray crystallography of a derivative, establishing a reliable standard for future work.[1]
Conclusion and Future Perspectives
The 1,3-dithiolane scaffold has firmly established its place as a versatile and valuable component in the medicinal chemist's toolbox. Its robust chemical nature, coupled with its diverse biological activities, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on several key areas:
-
Development of Novel Synthetic Methodologies: Continued innovation in catalysis will lead to even milder, more efficient, and stereoselective methods for constructing the 1,3-dithiolane ring.
-
Expansion of Therapeutic Applications: The exploration of 1,3-dithiolane-containing compounds against new and challenging biological targets.
-
Advanced Drug Delivery Systems: The unique properties of the 1,3-dithiolane scaffold may be exploited in the design of targeted drug delivery systems and prodrugs.
By building upon the foundational knowledge presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
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1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
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Butera, G., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 29(10), 2280. [Link]
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Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74. [Link]
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Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 47. [Link]
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Kavanagh, J. J. A., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. MedChemComm, 15(2), 263-268. [Link]
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Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(6), 4331-4336. [Link]
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Svirskis, V., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Antioxidants, 12(7), 1435. [Link]
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Examples of 1,3-dithiolane-containing biologically active compounds. ResearchGate. [Link]
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Mavromoustakos, T., et al. (2001). The Application of 3D-QSAR Studies for Novel Cannabinoid Ligands Substituted at the C1' Position of the Alkyl Side Chain on the Structural Requirements for Binding to Cannabinoid Receptors CB1 and CB2. Journal of Medicinal Chemistry, 44(11), 1702-1713. [Link]
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Pavan, M., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences, 23(3), 1331. [Link]
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Sharma, S., et al. (2023). Phosphorylation of Ack1 by the Receptor Tyrosine Kinase Mer. International Journal of Molecular Sciences, 24(14), 11394. [Link]
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This technical guide provides a comprehensive overview of 4-(1,3-dithiolan-2-yl)benzoic acid, a versatile building block in medicinal chemistry. We will delve into its chemical identity, explore related structural analogs, and provide a detailed, field-proven protocol for its synthesis. Furthermore, this guide will illuminate the compound's significance in drug discovery, underpinned by an understanding of its chemical reactivity and potential as a pharmacophore.
Introduction: The Strategic Importance of Dithiolane-Protected Benzoic Acids
In the landscape of drug discovery and development, the strategic modification of aromatic carboxylic acids is a cornerstone of lead optimization. Benzoic acid derivatives, in particular, are prevalent scaffolds in a myriad of therapeutic agents due to their ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of a 1,3-dithiolane moiety to the 4-position of benzoic acid, yielding this compound, serves a dual purpose. Firstly, the dithiolane group acts as a stable protecting group for a carbonyl functionality, allowing for selective chemical transformations on other parts of the molecule. Secondly, the dithiolane ring itself can influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, and can also participate in interactions with biological targets. This guide aims to provide researchers and drug development professionals with a thorough understanding of this valuable synthetic intermediate.
Chemical Identity and Synonyms
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is recognized by several identifiers across various chemical databases.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 101033-03-8[1] |
| Molecular Formula | C₁₀H₁₀O₂S₂[1] |
| Molecular Weight | 226.32 g/mol [1] |
While "this compound" is the most commonly used name, researchers may encounter it under various systematic or database-specific nomenclatures. A thorough literature search should consider these potential synonyms to ensure all relevant information is captured.
Structurally Related Compounds: A Comparative Overview
The versatility of the benzoic acid scaffold allows for a wide array of structural modifications. Understanding the properties of related compounds can provide valuable insights into structure-activity relationships (SAR) and guide the design of new molecular entities.
| Compound Name | Structural Difference from Core Compound | Key Properties and Applications |
| 4-(1,3-Dithian-2-yl)benzoic acid | Six-membered dithiane ring instead of a five-membered dithiolane ring.[2] | Similar reactivity as a protected aldehyde, but with different conformational properties. |
| 4-(1,3-Dioxolan-2-yl)benzoic acid | Oxygen atoms replace sulfur atoms in the heterocyclic ring. | The dioxolane is another common protecting group for aldehydes, with different stability profiles compared to dithiolanes. |
| Benzoic acid 4-hydroxy-[3][4]dithiolan-2-ylmethyl ester | Ester linkage and a hydroxyl group on the dithiolane ring.[5] | Offers additional points for chemical modification and potential for altered biological activity.[5] |
| Benzoic acid, 2-(1,3-dithiolan-2-ylidene)hydrazide | Dithiolane attached via a hydrazide linkage at the 2-position of the benzoic acid.[6] | The hydrazide linker introduces significant changes to the electronic and steric properties.[6] |
This comparative analysis highlights how subtle changes to the core structure can lead to a diverse range of chemical entities with potentially unique biological activities.
Synthesis and Characterization: A Reliable Protocol
The synthesis of this compound is most commonly achieved through the protection of the aldehyde functionality of 4-formylbenzoic acid. The 1,3-dithiolane group is a robust protecting group, stable to a wide range of reaction conditions, making this a reliable synthetic route.
Synthetic Pathway
The reaction proceeds via the acid-catalyzed formation of a thioacetal from 4-formylbenzoic acid and 1,2-ethanedithiol.
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A Technical Guide to the Biological Relevance and Therapeutic Potential of Benzoic Acid Derivatives
Abstract
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational scaffold in medicinal chemistry and chemical biology.[1] While ubiquitous as food preservatives, their structural simplicity belies a profound diversity of biological activities, ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the biological relevance of these compounds. Moving beyond a simple catalogue of activities, we will explore the core mechanisms of action, delve into the critical structure-activity relationships that govern their function, and present key experimental workflows for their evaluation. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical principles with translational therapeutic applications.
The Chemical Foundation: Structure-Activity Relationships (SAR)
The biological activity of a benzoic acid derivative is not an inherent property of the scaffold itself, but rather a finely tuned outcome of its chemical structure. The benzene ring and its carboxyl group are the primary components, and modifications to either can drastically alter potency, selectivity, and mechanism of action.[1]
-
The Carboxyl Group (-COOH): This acidic moiety is often crucial for activity. It can act as a hydrogen bond donor and acceptor, enabling interaction with polar residues in enzyme active sites or receptors. Its acidity (pKa) is a key determinant in antimicrobial applications, as the un-dissociated form is more lipophilic and can more easily penetrate microbial cell membranes.[2] Esterification or amidation of this group can serve as a prodrug strategy, improving bioavailability and releasing the active acidic form via in vivo hydrolysis.[3]
-
Ring Substitutions: The position, number, and nature of substituents on the benzene ring dictate the molecule's electronic and steric properties, and thus its biological target specificity.
-
Hydroxylation: The addition of hydroxyl (-OH) groups, as seen in salicylic acid and gallic acid, often enhances antioxidant properties and can introduce new interaction points.[4][5]
-
Halogenation: Introducing halogens (e.g., chlorine) can increase lipophilicity, potentially enhancing membrane permeability and binding affinity, a common strategy in anticancer drug design.
-
Amino and Nitro Groups: These groups can fundamentally alter the electronic landscape of the ring, influencing binding to targets like dihydrofolate reductase.[5][6]
-
Core Mechanisms of Biological Action
Benzoic acid derivatives exert their effects through a multitude of mechanisms. Understanding these pathways is fundamental to both interpreting biological data and designing next-generation compounds.
Antimicrobial and Antifungal Mechanisms
The most well-documented activity, particularly for benzoic acid itself, is its antimicrobial action, which is heavily pH-dependent.[4]
Causality: The primary mechanism is not direct toxicity but a disruption of cellular homeostasis. The un-dissociated, lipophilic form of benzoic acid passes through the microbial cell membrane.[2][4] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H+) and acidifying the intracellular environment.[2][4] This acidification inhibits key metabolic enzymes, particularly phosphofructokinase, which cripples anaerobic glucose fermentation and starves the cell of energy.[2] This elegant mechanism is why benzoates are most effective as preservatives in acidic foods and beverages.[2]
Caption: Mechanism of antimicrobial action of benzoic acid.
Enzyme Inhibition
Many therapeutically relevant derivatives function by inhibiting specific enzymes.
-
Dihydrofolate Reductase (DHFR) and Methotrexate: Methotrexate, a derivative of 4-aminobenzoic acid, is a cornerstone of cancer chemotherapy. It acts as a potent inhibitor of DHFR, an enzyme critical for the synthesis of nucleotides. By blocking this enzyme, it halts DNA replication and cell division in rapidly proliferating cancer cells.[5][6]
-
Histone Deacetylases (HDACs): Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs.[7] HDAC inhibitors are a class of anticancer agents that promote a more open chromatin state, leading to the expression of tumor suppressor genes and ultimately inducing cancer cell growth arrest and apoptosis.[7]
-
Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): In the context of neurodegenerative diseases like Alzheimer's, researchers have designed multi-target inhibitors. Novel benzoic acid derivatives have been synthesized that can simultaneously inhibit CAs and AChE, two enzymes implicated in the disease's pathology.[8]
Receptor Binding and Modulation
-
Retinoic Acid Receptors (RARs): Synthetic retinoids with a benzoic acid scaffold, such as Tamibarotene and Bexarotene, are crucial in treating certain cancers.[6] Tamibarotene selectively binds to RARs, inducing differentiation and inhibiting the uncontrolled growth of leukemic cells.[5] Bexarotene shows specificity for the retinoid X receptor (RXR), another key regulator of cell growth and differentiation.[6]
DNA Interaction
-
DNA Alkylation: Some complex derivatives are designed as DNA-alkylating agents. Tallimustine, a benzoic acid mustard derivative, exhibits anticancer activity by alkylating adenine bases within specific DNA sequences, a mechanism distinct from traditional agents that target guanine.[5] This leads to DNA damage and triggers apoptosis in tumor cells.
Therapeutic Applications & Drug Development Landscape
The chemical versatility of the benzoic acid scaffold has led to its incorporation into a wide array of approved drugs and investigational compounds.
Table 1: Summary of Biologically Active Benzoic Acid Derivatives
| Derivative/Drug | Therapeutic Area | Core Mechanism of Action | Key Clinical Insight |
|---|---|---|---|
| Aspirin (Acetylsalicylic acid) | Anti-inflammatory, Analgesic | Irreversible inhibition of COX-1 and COX-2 enzymes | Foundational NSAID, also used for antiplatelet therapy. |
| Methotrexate | Oncology, Autoimmune Disease | Dihydrofolate Reductase (DHFR) inhibition | Potent antimetabolite that halts DNA synthesis.[5][6] |
| Bexarotene | Oncology (T-cell lymphoma) | Selective Retinoid X Receptor (RXR) agonist | Induces cell differentiation and apoptosis.[6] |
| Tamibarotene | Oncology (Leukemia) | Selective Retinoic Acid Receptor (RAR) agonist | Overcomes resistance to other retinoids.[5] |
| Tallimustine | Oncology (Investigational) | DNA alkylation at adenine N-3 | Targets thymine-adenine rich DNA sequences.[5] |
| Gallic Acid | Antioxidant, Research | Free radical scavenging, potential anticancer | Naturally occurring derivative with broad bioactivity.[4][5] |
| Para-aminosalicylic acid (PAS) | Infectious Disease (Tuberculosis) | Folate synthesis inhibition (disputed) | An older antitubercular agent, often used for resistant strains.[3] |
Key Experimental Workflows & Methodologies
As a Senior Application Scientist, the rationale behind protocol selection is as important as the protocol itself. The goal is a self-validating system where the experimental design directly addresses a mechanistic question.
Workflow for Evaluating Anticancer Cytotoxicity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and cytotoxicity. The principle is that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), a key metric for compound potency.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzoic acid derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
In Silico Analysis: Molecular Docking Workflow
Rationale: Before committing resources to synthesis and in vitro testing, molecular docking provides invaluable predictive insights. This computational technique models the interaction between a ligand (the benzoic acid derivative) and a protein target (e.g., an enzyme or receptor). By predicting the binding pose and estimating the binding affinity (docking score), we can prioritize compounds most likely to be active, rationalize observed SAR, and generate hypotheses about the binding mechanism.[8][9]
Caption: Conceptual workflow for molecular docking studies.
Pharmacokinetics and Toxicology
A biologically active compound is only useful if it can reach its target in the body at a therapeutic concentration without causing undue harm. Benzoic acid is metabolized in humans by butyrate-CoA ligase to benzoyl-CoA, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[2]
Toxicological Considerations:
-
Species-Specific Toxicity: Cats exhibit a significantly lower tolerance to benzoic acid than rodents, with lethal doses reported as low as 300 mg/kg.[2] This underscores the importance of considering species-specific metabolic pathways in preclinical development.
-
Benzene Formation: A notable concern is the potential reaction between benzoic acid or its salts and ascorbic acid (Vitamin C) in beverages, which can form small quantities of benzene, a known carcinogen.[2] This highlights the need for careful formulation and stability testing in the food and pharmaceutical industries.
-
Genotoxicity: At concentrations typically used in food and cosmetics, benzoic acid has not been found to have significant genotoxic or mutagenic properties.[4]
Conclusion and Future Perspectives
The benzoic acid scaffold is a testament to the power of a simple chemical core in generating vast biological diversity. From its ancient use as a preservative to its modern application in targeted cancer therapies, its relevance is undeniable. The future of research in this area is bright, with several exciting directions:
-
Multi-Target Ligands: As demonstrated with inhibitors of AChE and CAs, designing single molecules that can modulate multiple disease-relevant pathways is a promising strategy for complex conditions like neurodegenerative disorders.[8]
-
Prodrug Strategies: Enhancing the therapeutic index and pharmacokinetic profile of known active derivatives through prodrug design is a field of continuous innovation, particularly for challenging targets like Mycobacterium tuberculosis.[3]
-
Novel Scaffolds: While the core is simple, continued exploration of novel substitution patterns and their impact on SAR will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics.
This guide has provided a framework for understanding the multifaceted biological relevance of benzoic acid derivatives. By integrating knowledge of their chemical properties, mechanisms of action, and the experimental methodologies used to study them, researchers can more effectively harness the potential of this remarkable chemical class.
References
- A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Preprints.org.
- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023).
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025).
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022).
- Benzoic acid - Wikipedia. Wikipedia.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023). MDPI.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (2020). PubMed.
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
- Anti-hyperlipidemic action of a newly synthesized benzoic acid deriv
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 4-(1,3-Dithiolan-2-yl)benzoic Acid: A Comprehensive Guide
Introduction: The Strategic Importance of Thioacetal Protection in Carboxylic Acid Chemistry
In the landscape of modern organic synthesis, the selective manipulation of functional groups is a cornerstone of elegant and efficient molecular construction. For drug development professionals and researchers in the chemical sciences, the protection of reactive moieties is a critical strategic consideration. The aldehyde group, with its inherent electrophilicity, often requires temporary masking to prevent unwanted side reactions during synthetic transformations targeting other parts of a molecule. The formation of a 1,3-dithiolane, a cyclic thioacetal, from an aldehyde and 1,2-ethanedithiol is a robust and widely employed protective strategy. This application note provides a detailed, field-proven protocol for the synthesis of 4-(1,3-dithiolan-2-yl)benzoic acid, a valuable building block where the aldehyde functionality of 4-formylbenzoic acid is selectively protected. This transformation allows for subsequent chemical modifications at the carboxylic acid site without interference from the aldehyde.
This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.
Reaction Principle: Lewis Acid-Catalyzed Thioacetalization
The core of this synthesis is the acid-catalyzed reaction between an aldehyde (4-formylbenzoic acid) and a dithiol (1,2-ethanedithiol) to form a cyclic thioacetal (a 1,3-dithiolane). The generally accepted mechanism, catalyzed by a Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂), is depicted below. The Lewis acid activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol. A subsequent intramolecular cyclization and elimination of water yields the stable 1,3-dithiolane ring.
Caption: Reaction workflow for the synthesis of this compound.
Materials and Methods
Reagent and Solvent Specifications
For optimal results and reproducibility, it is imperative to use reagents and solvents of high purity.
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 4-Formylbenzoic acid | ≥98% | Major Chemical Supplier | 619-66-9 |
| 1,2-Ethanedithiol | ≥98% | Major Chemical Supplier | 540-63-6 |
| Boron trifluoride etherate (BF₃·OEt₂) | ≥46.5% BF₃ basis | Major Chemical Supplier | 109-63-7 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | 75-09-2 |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | 144-55-8 |
| Brine | Saturated aqueous solution of NaCl | N/A | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Major Chemical Supplier | 7487-88-9 |
| Hexanes | Reagent Grade | Major Chemical Supplier | 110-54-3 |
| Ethyl Acetate | Reagent Grade | Major Chemical Supplier | 141-78-6 |
Safety Precautions:
-
1,2-Ethanedithiol has a strong, unpleasant odor and is harmful. Handle in a well-ventilated fume hood.
-
Boron trifluoride etherate is corrosive and moisture-sensitive. Handle with care, under an inert atmosphere if possible.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (5.0 g, 33.3 mmol).
-
Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.
-
Add 1,2-ethanedithiol (3.1 mL, 36.6 mmol, 1.1 equivalents) to the solution.
Step 2: Reaction
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add boron trifluoride etherate (4.5 mL, 36.6 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 10-15 minutes. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material (4-formylbenzoic acid) is more polar than the product.
Step 3: Work-up and Isolation
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude solid can be purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂S₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 166 °C[1] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The protons of the dithiolane ring (-S-CH₂-CH₂-S-) are expected to appear as a multiplet around 3.3-3.6 ppm.
-
The methine proton of the dithiolane ring (-S-CH-S-) will likely be a singlet around 5.7 ppm.
-
The aromatic protons will appear as two doublets in the region of 7.5-8.1 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 12 ppm, and may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbon atoms of the dithiolane ring (-S-CH₂-CH₂-S-) are expected in the range of 38-42 ppm.
-
The methine carbon of the dithiolane ring (-S-CH-S-) will likely be in the region of 55-60 ppm.
-
The aromatic carbons will appear in the typical aromatic region of 125-145 ppm.
-
The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift, typically around 167-170 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 226.32).
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, additional catalyst (BF₃·OEt₂) can be added portion-wise. Ensure that the reagents and solvent are anhydrous, as moisture will deactivate the Lewis acid catalyst.
-
Low Yield: Low yields can often be attributed to incomplete reaction or losses during the work-up and purification steps. Ensure efficient extraction and be careful not to use an excessive amount of solvent during recrystallization.
-
Purification Challenges: If the crude product is oily or difficult to crystallize, it may be contaminated with residual 1,2-ethanedithiol or other byproducts. A column chromatography purification on silica gel using a gradient of hexanes and ethyl acetate can be an effective alternative to recrystallization.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps for reaction, work-up, and purification, and by understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate. The self-validating nature of the protocol, with clear characterization parameters, ensures the integrity of the final product for its intended downstream applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. Available at: [Link]
- Ali, M. H.; Gomes, M. G. A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Synthesis2005, 2005 (8), 1326–1332. DOI: 10.1055/s-2005-865303.
Sources
Deprotection of 4-(1,3-Dithiolan-2-yl)benzoic acid to 4-formylbenzoic acid
Application Note & Protocol Guide
Topic: Strategic Deprotection of 4-(1,3-Dithiolan-2-yl)benzoic Acid to Regenerate 4-Formylbenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Dithiolane Protecting Groups
In the landscape of multi-step organic synthesis, the protection of carbonyl functionalities is a critical strategic consideration. Among the arsenal of protecting groups, 1,3-dithiolanes and their 1,3-dithiane counterparts are distinguished by their exceptional stability across a wide range of reaction conditions, including strongly acidic and basic environments.[1][2] This robustness allows for extensive molecular modifications on other parts of a substrate without disturbing the masked aldehyde or ketone. Furthermore, the dithioacetal linkage is instrumental in "umpolung" chemistry, enabling the inversion of the carbonyl carbon's electrophilic character into a nucleophilic acyl anion equivalent for crucial C-C bond formations.[3]
However, the very stability that makes dithiolanes so valuable presents a significant challenge at the culmination of a synthetic route: their cleavage. The regeneration of the parent carbonyl, or deprotection, must be performed efficiently and selectively, often in the final stages of synthesizing a complex molecule. The target compound of this guide, 4-formylbenzoic acid, is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its synthesis frequently involves the protection of the reactive aldehyde group as a dithiolane while the carboxylic acid moiety undergoes transformation.
This document serves as a senior application scientist's guide to the deprotection of this compound. It moves beyond a mere listing of reagents to provide a detailed examination of the mechanistic underpinnings, a comparative analysis of field-proven protocols, and the expert rationale behind procedural choices to ensure reproducible, high-yield success.
Mechanistic Insight: The Chemistry of Dithiolane Cleavage
The deprotection of a 1,3-dithiolane is not a simple hydrolysis. It necessitates the activation of the thioacetal, which is typically initiated by an electrophilic attack on one of the sulfur atoms. This activation makes the central carbon susceptible to nucleophilic attack by water, leading to the collapse of the intermediate and regeneration of the carbonyl group.
The overall transformation can be visualized as follows:
Caption: Chemical transformation from protected to deprotected state.
The general mechanism involves several key steps which can be achieved through various classes of reagents:
-
Activation: A thiophilic species (e.g., a metal cation like Hg²⁺, an oxidant like I⁺ from I₂, or Br⁺ from NBS) coordinates to a sulfur atom.[4]
-
Hemithioacetal Formation: This coordination weakens the C-S bond, facilitating its cleavage and allowing for the attack of a water molecule on the carbocationic center.
-
Elimination: The resulting intermediate collapses, eliminating the dithiol moiety and forming the desired carbonyl group.
The choice of reagent dictates the specific nature of the intermediates and the reaction conditions required.
Comparative Analysis of Deprotection Protocols
While numerous methods exist for dithiolane cleavage, they are not all created equal.[2] The selection of a protocol depends on factors such as substrate sensitivity, functional group tolerance, reagent toxicity, cost, and scalability. Below is a summary of three reliable methods.
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Method 1: Mercuric Salt | HgCl₂, CaCO₃, aq. Acetonitrile | Room Temp, 1-4 h | High efficiency, rapid, well-established.[1] | Highly Toxic , stoichiometric heavy metal waste. | >90% |
| Method 2: Oxidative (Iodine) | I₂ (catalytic), 30% H₂O₂, SDS, H₂O | Room Temp, 1-3 h | Mild, environmentally benign, cost-effective, tolerates many protecting groups.[5][6] | Potential for over-oxidation with sensitive substrates (though rare for aldehydes). | 85-95% |
| Method 3: Oxidative (NBS) | N-Bromosuccinimide (NBS), aq. Acetone | 0°C to Room Temp, <1 h | Fast, common lab reagent, effective.[7] | Stoichiometric brominated waste, can affect other sensitive groups (e.g., phenols, double bonds). | 80-95% |
Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the specified stoichiometry, conditions, and workup procedures is critical for achieving the desired outcome.
Protocol 1: Mercuric Chloride Mediated Deprotection
This classic method relies on the high thiophilicity of Hg²⁺ to drive the reaction.[4] Calcium carbonate is used as an acid scavenger to prevent side reactions.
Rationale: Mercury(II) salts form strong complexes with the sulfur atoms, activating the dithiolane for hydrolysis under neutral conditions.[4] This method is exceptionally reliable but requires stringent handling and disposal procedures due to the extreme toxicity of mercury compounds.
Materials:
-
This compound (1.0 eq)
-
Mercury(II) chloride (HgCl₂) (2.2 eq)
-
Calcium carbonate (CaCO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 226.3 mg).
-
Add acetonitrile (10 mL) and water (2 mL) and stir to dissolve the starting material.
-
Add calcium carbonate (2.5 mmol, 250 mg) followed by mercury(II) chloride (2.2 mmol, 597 mg).
-
Stir the resulting slurry vigorously at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble mercury salts and CaCO₃. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic phase sequentially with 1M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 4-formylbenzoic acid, can be further purified by recrystallization if necessary.
Safety: EXTREME CAUTION. Mercury(II) chloride is highly toxic and a cumulative poison. Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All mercury-contaminated waste must be disposed of according to institutional hazardous waste protocols.
Protocol 2: Iodine-Catalyzed Oxidative Deprotection
This method offers a greener and safer alternative, using a catalytic amount of iodine activated by hydrogen peroxide in an aqueous micellar system.[6]
Rationale: This protocol leverages a mild oxidative system. Iodine (I₂) is thought to be the catalytic species that activates the dithiolane. Hydrogen peroxide (H₂O₂) serves as the terminal oxidant to regenerate the active iodine species, allowing it to be used in catalytic amounts. Sodium dodecyl sulfate (SDS) is a surfactant that facilitates the reaction in water by forming micelles, which helps to solubilize the organic substrate.[6]
Caption: Workflow for Iodine-Catalyzed Deprotection.
Materials:
-
This compound (1.0 eq)
-
Iodine (I₂) (0.05 eq)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (5-6 eq)
-
Sodium dodecyl sulfate (SDS) (0.2 eq)
-
Deionized Water
-
Ethyl Acetate
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 226.3 mg) and SDS (0.2 mmol, 58 mg) in deionized water (5 mL).[3]
-
Add iodine (0.05 mmol, 12.7 mg) to the mixture.
-
Stir the resulting suspension at room temperature for 5 minutes.
-
Add 30% aqueous H₂O₂ (5-6 mmol, ~0.6 mL) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the brown color of iodine disappears.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4-formylbenzoic acid.
Protocol 3: N-Bromosuccinimide (NBS) Mediated Deprotection
NBS is a common, inexpensive, and effective reagent for oxidative dithiolane cleavage.[7]
Rationale: NBS provides a source of electrophilic bromine (Br⁺) which attacks a sulfur atom, initiating the cleavage mechanism. The reaction is typically fast and efficient. The choice of solvent (aqueous acetone) facilitates the dissolution of both the organic substrate and the polar NBS reagent.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol, 226.3 mg) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (2.2 mmol, 392 mg) in small portions over 5 minutes.
-
Stir the reaction at 0°C and allow it to warm to room temperature over 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated Na₂S₂O₃ solution (10 mL).
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify as needed.
Conclusion and Best Practices
The deprotection of this compound is a critical transformation for which several reliable methods exist. For routine synthesis where functional group tolerance is high, the NBS method (Protocol 3) offers a rapid and cost-effective solution. For syntheses involving sensitive functional groups or where a commitment to green chemistry principles is paramount, the iodine-catalyzed method (Protocol 2) is the superior choice, avoiding toxic metals and harsh reagents.[6] The mercuric chloride method (Protocol 1) , while highly effective, should be reserved for cases where other methods fail due to its significant environmental and health hazards.
Regardless of the method chosen, careful monitoring by TLC is essential to avoid over-running the reaction and to ensure complete conversion. Proper workup and purification are key to isolating 4-formylbenzoic acid in high purity.
References
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1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
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Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health (NIH). [Link]
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A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]
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Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]
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Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... Arkivoc. [Link]
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Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
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Mercury assisted deprotection of dithiane. Chemistry Stack Exchange. [Link]
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Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
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A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Organic Chemistry Portal. [Link]
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Using 4-(1,3-Dithiolan-2-yl)benzoic acid as a linker in MOF synthesis
Application Notes & Protocols
Topic: Using 4-(1,3-Dithiolan-2-yl)benzoic acid as a Linker in Metal-Organic Framework (MOF) Synthesis for Latent Aldehyde Functionality
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Protected Aldehyde Linkers in MOF Functionalization
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for applications in gas storage, catalysis, sensing, and drug delivery.[2] A key strategy for creating highly functional MOFs is the incorporation of reactive organic moieties into the framework. The aldehyde group is particularly valuable due to its rich chemistry, enabling a wide array of post-synthetic modifications (PSMs) such as imine condensations and C-C bond formations.[3]
However, the direct synthesis of MOFs with aldehyde-functionalized linkers can be challenging. The high reactivity of the aldehyde group can interfere with the MOF self-assembly process or lead to undesirable side reactions under typical solvothermal synthesis conditions.[4] To circumvent this, a "protect-and-deprotect" strategy can be employed. This involves using a linker where the aldehyde is masked with a protecting group that is stable during MOF synthesis but can be cleanly removed afterward to reveal the reactive functionality.
This guide focuses on the use of This compound , a linker that incorporates a dithiolane-protected benzaldehyde moiety. The dithiolane group is robust enough to withstand solvothermal MOF synthesis conditions, yet it can be gently removed post-synthetically to unmask the aldehyde. This approach provides a versatile and powerful platform for creating highly functionalized MOFs that are not accessible through direct synthesis.[5] We will detail a representative protocol for the synthesis of a robust zirconium-based MOF using this linker, followed by a protocol for the post-synthetic deprotection to generate reactive aldehyde sites within the MOF pores.
Part 1: Synthesis of a Dithiolane-Functionalized Zirconium MOF
Zirconium-based MOFs, such as the UiO-66 and UiO-67 family, are renowned for their exceptional thermal and chemical stability, making them ideal scaffolds for post-synthetic modification.[6][7] The following protocol is a representative method for synthesizing a UiO-type MOF, herein designated GEM-Zr-DTBA , using this compound as the organic linker.
Experimental Workflow: MOF Synthesis
Caption: Post-synthetic deprotection workflow for GEM-Zr-DTBA.
Protocol 2: Mild Oxidative Deprotection of GEM-Zr-DTBA
1. Reaction Setup:
- Suspend the activated GEM-Zr-DTBA powder in an aqueous solution. The use of a surfactant like sodium dodecyl sulfate (SDS) can create a micellar system that may enhance reagent access to the hydrophobic MOF interior. [8] * Add a catalytic amount of Iodine (I₂) (e.g., 5 mol% relative to the linker).
- Add an excess of 30% aqueous hydrogen peroxide (H₂O₂).
2. Reaction Execution:
- Stir the suspension at room temperature for a designated period (e.g., 1-6 hours).
- Trustworthiness: The reaction progress can be monitored by taking small aliquots of the MOF, digesting them (e.g., with HF or NaOH), and analyzing the linker composition via ¹H NMR to observe the disappearance of the dithiolane protons and the appearance of the aldehyde proton signal.
3. Product Isolation and Activation:
- Once the reaction is complete, collect the solid MOF by centrifugation.
- Wash the product thoroughly with deionized water to remove the catalyst, unreacted H₂O₂, and any byproducts.
- Wash with a low-boiling-point organic solvent (e.g., acetone or ethanol) to facilitate drying.
- Dry the final product, GEM-Zr-CHO , under vacuum.
Part 3: Characterization and Validation
A multi-technique approach is essential to validate the successful synthesis and modification of the MOF.
| Technique | Purpose for GEM-Zr-DTBA (Protected) | Expected Outcome for GEM-Zr-CHO (Deprotected) |
| Powder X-Ray Diffraction (PXRD) | Confirm the crystalline structure and phase purity. The pattern should match the expected UiO-type topology. [9] | The PXRD pattern should remain largely unchanged, confirming the retention of the framework's crystallinity and structural integrity post-modification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify characteristic vibrations of the carboxylate group coordinated to Zr (~1400-1600 cm⁻¹) and C-S stretches from the dithiolane group. | Appearance of a new, sharp peak corresponding to the aldehyde C=O stretch (~1700 cm⁻¹). Disappearance or significant reduction of C-S vibrational modes. |
| Thermogravimetric Analysis (TGA) | Determine the thermal stability of the framework and confirm successful activation by observing the mass loss corresponding to solvent removal. | A slight change in the thermal decomposition profile may be observed due to the change in the linker's chemical composition. |
| N₂ Sorption Analysis (BET) | Measure the specific surface area and pore volume to confirm the porosity of the activated material. | A modest decrease in surface area may occur due to the slight change in linker geometry or minor pore blocking, but significant porosity should be retained. |
| ¹H NMR Spectroscopy (of digested MOF) | Confirm the chemical identity of the incorporated linker by observing the characteristic peaks for the dithiolane protons. | Confirm the conversion to the aldehyde by the disappearance of dithiolane signals and the appearance of a characteristic aldehyde proton signal (~9-10 ppm). |
Applications and Future Directions
The successful synthesis of GEM-Zr-CHO opens a gateway to a multitude of applications. The exposed aldehyde functionalities within the MOF's pores can serve as reactive handles for:
-
Covalent Drug Attachment: Immobilizing therapeutic agents for controlled drug delivery systems.
-
Catalyst Immobilization: Anchoring catalytic species for heterogeneous catalysis, combining the activity of the catalyst with the size-selectivity of the MOF. [8]* Sensing Platforms: Grafting specific recognition units for the selective detection of analytes.
-
Chiral Separations: Introducing chiral amines via imine condensation to create chiral stationary phases for enantioselective separations.
This protect-and-deprotect methodology provides a robust and logical pathway to advanced functional materials, enabling researchers to precisely engineer the chemical environment within a crystalline porous solid.
References
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Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2011). Water-stable metal-organic frameworks for concerted acid-base catalysis. Chemical Communications, 47(4), 1205-1207. [Link]
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Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2002). A new, efficient and mild method for deprotection of 1, 3-dithianes and 1, 3-dithiolanes with trichloroisocyanuric acid (TCCA). Phosphorus, Sulfur, and Silicon and the Related Elements, 177(11), 2571-2576. [Link]
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Ganguly, N. C., & Barik, S. K. (2009). A simple protocol for the deprotection of 1,3-dithianes and 1,3-dithiolanes... Synthesis, 2009, 1393-1399. [Link]
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Jin, Y. S., Zhang, W., Zhang, D. Z., Qiao, L. M., Wu, Q. Y., & Chen, H. S. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(3), 1783. [Link]
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Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896-5912. [Link]
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Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969. [Link]
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Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]
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Bůžek, D., Adamec, S., Lang, K., & Demel, J. (2020). Metal–organic frameworks vs. buffers: case study of UiO-66 stability. Inorganic Chemistry Frontiers, 7(24), 4833-4842. [Link]
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Kutzscher, C., Nickerl, G., Senkovska, I., & Kaskel, S. (2016). Post-synthetic modification of the metal–organic framework compound UiO-66. Zeitschrift für anorganische und allgemeine Chemie, 642(15), 857-861. [Link]
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Provot, O., Alami, M., & Hamze, A. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Heravi, M. M., Oskooie, H. A., & Varma, R. S. (2006). Highly efficient, and fast solid state deprotection of 1, 3-dithianes and 1, 3-dithiolanes using mercury (II) nitrate trihydrate. Beilstein journal of organic chemistry, 2(1), 1-4. [Link]
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Wikipedia. (2024). Metal–organic framework. [Link]
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Mondal, J., & Bhaumik, A. (2015). Selective cleavage of ketals and acetals under neutral, anhydrous conditions using triphenylphosphine and carbon tetrabromide. Chemical Communications, 51(54), 10954-10957. [Link]
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Cohen, S. M. (2010). Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical reviews, 112(2), 970-1000. [Link]
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Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., Nishiyama, Y., & Nakajima, K. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
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Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. [Link]
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Garibay, S. J., & Cohen, S. M. (2010). Aldehyde-tagged zirconium metal–organic frameworks: a versatile platform for postsynthetic modification. Inorganic chemistry, 49(17), 8066-8071. [Link]
-
Illinois Chemistry. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. [Link]
-
Liu, X., Kim, Y., Duan, C., & Kim, K. (2024). Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. Inorganics, 12(1), 23. [Link]
-
Bermejo, M., & Figadère, B. (2014). Orthogonal electrochemical amine deprotection: toward sustainable strategies for peptide synthesis. Organic letters, 16(15), 4032-4035. [Link]
-
Tziouris, P., Andreou, L., & Pournara, A. (2025). Acid Stability of MIV (M = Zr, Hf, Ce, Th) UiO-66 MOFs from a Solution Perspective. Inorganic Chemistry. [Link]
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The Dual-Role Monomer: Application Notes for 4-(1,3-Dithiolan-2-yl)benzoic Acid in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(1,3-Dithiolan-2-yl)benzoic acid as a versatile monomer in polymer chemistry. This document explores its potential in creating functional polymers with tunable properties, stimuli-responsive characteristics, and applications in advanced materials and drug delivery systems.
Introduction: A Monomer with Latent Functionality
This compound is a unique bifunctional molecule that offers polymer chemists a strategic advantage in designing sophisticated macromolecules. Its structure incorporates a carboxylic acid group, amenable to classical polymerization techniques such as polyesterification and polyamidation, and a 1,3-dithiolane ring. The dithiolane group serves as a stable protecting group for an aldehyde, which can be deprotected post-polymerization to introduce a reactive carbonyl moiety. This latent functionality allows for the synthesis of polymers that can be subsequently modified or crosslinked, opening avenues for the creation of smart and dynamic materials.
The presence of the sulfur-containing dithiolane ring also imparts unique properties to the resulting polymers, including altered refractive index and the potential for stimuli-responsive cleavage of the dithioacetal bond under specific chemical conditions. This dual-role nature makes this compound a valuable building block for a new generation of functional polymers.
Key Applications and Polymerization Strategies
The unique structure of this compound allows for its incorporation into polymers through two main strategies:
-
Direct Polymerization: Utilizing the carboxylic acid functionality for condensation polymerization.
-
Post-Polymerization Modification: Deprotection of the dithiolane group to unmask the aldehyde for subsequent reactions.
These strategies can be employed to create a variety of polymer architectures with tailored properties.
Synthesis of Linear Polyesters and Polyamides
The carboxylic acid group of this compound can readily participate in condensation polymerizations with diols or diamines to yield polyesters and polyamides, respectively. In this approach, the dithiolane moiety is incorporated as a pendant group along the polymer backbone.
Table 1: Monomer and Polymer Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Polymer Properties |
| This compound | C₁₀H₁₀O₂S₂ | 226.32[1] | Carboxylic Acid, 1,3-Dithiolane | Tunable solubility, Post-polymerization modification capability |
| Polyester Derivative | Repeating ester units | Variable | Ester, 1,3-Dithiolane | Good thermal stability, Processability |
| Polyamide Derivative | Repeating amide units | Variable | Amide, 1,3-Dithiolane | High strength, Chemical resistance |
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a generic diol (e.g., ethylene glycol).
Materials:
-
This compound
-
Ethylene glycol (or other suitable diol)
-
Antimony trioxide (catalyst)
-
Triphenyl phosphite (stabilizer)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with mechanical stirrer and distillation condenser
Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of this compound and the diol.
-
Catalyst and Stabilizer Addition: Add the catalyst (e.g., antimony trioxide, ~200-300 ppm) and stabilizer (e.g., triphenyl phosphite, ~0.1 mol %).
-
Esterification Stage:
-
Heat the mixture under a slow stream of nitrogen to ~180-200 °C with continuous stirring.
-
Water will be evolved as the esterification reaction proceeds. Collect the water in the distillation condenser.
-
Continue this stage for 2-4 hours or until the evolution of water ceases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to ~220-250 °C.
-
Slowly apply a high vacuum (<1 Torr) to remove the excess diol and facilitate the increase in molecular weight.
-
The viscosity of the reaction mixture will increase significantly. Continue the reaction for 3-5 hours under high vacuum.
-
-
Polymer Recovery:
-
Cool the reactor under nitrogen.
-
The resulting polymer can be extruded or dissolved in a suitable solvent for further purification and characterization.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen prevents oxidative degradation of the polymer at high temperatures.
-
Catalyst: Antimony trioxide is a common catalyst for polyesterification, promoting the reaction rate.
-
High Vacuum: The application of a high vacuum is crucial in the polycondensation stage to drive the equilibrium towards the formation of high molecular weight polymer by removing the condensation byproducts.
Diagram 1: Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis.
Post-Polymerization Modification: Unveiling the Aldehyde
A key feature of polymers derived from this compound is the ability to deprotect the dithiolane group to generate a reactive aldehyde. This can be achieved under mild conditions, allowing for the functionalization of the pre-formed polymer.
Protocol 2: Deprotection of the Dithiolane Group
This protocol outlines a general procedure for the deprotection of the dithiolane group in a polymer to reveal the aldehyde functionality.
Materials:
-
Polymer containing pendant 4-(1,3-dithiolan-2-yl)phenyl groups
-
Solvent (e.g., dichloromethane, acetone)
-
Mercuric chloride (HgCl₂) or other deprotection reagent (e.g., N-bromosuccinimide)
-
Calcium carbonate (CaCO₃)
-
Water
Procedure:
-
Polymer Dissolution: Dissolve the polymer in a suitable solvent.
-
Reagent Addition: Add an aqueous solution of mercuric chloride and calcium carbonate to the polymer solution. The molar ratio of HgCl₂ to dithiolane groups should be approximately 2:1.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of the dithiolane protons and appearance of the aldehyde proton).
-
Work-up:
-
Filter the reaction mixture to remove the precipitate (mercuric sulfide).
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Polymer Isolation: Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol, hexane).
-
Drying: Dry the resulting aldehyde-functionalized polymer under vacuum.
Causality Behind Experimental Choices:
-
Deprotection Reagent: Mercuric chloride is an effective reagent for the cleavage of dithioacetals. Calcium carbonate is added to buffer the reaction mixture and neutralize any acidic byproducts.
-
Monitoring: Spectroscopic monitoring is essential to determine the completion of the reaction and avoid over-exposure to the deprotection reagents, which could cause side reactions.
Diagram 2: Post-Polymerization Modification Pathway
Caption: Pathway for post-polymerization modification.
Stimuli-Responsive Applications
The dithiolane functionality can potentially be leveraged to create stimuli-responsive materials. While 1,3-dithiolanes are generally more stable than their 1,2-dithiolane counterparts, they can be cleaved under specific redox conditions. This opens up possibilities for creating materials that respond to chemical stimuli.[2][3]
Dynamic Covalent Chemistry and Self-Healing Materials
Although the ring-opening polymerization of 1,2-dithiolanes is a well-established route to dynamic covalent polymers, the reversible nature of disulfide bonds is a key principle.[4][5][6] While 1,3-dithiolanes do not readily polymerize via ring-opening, polymers containing these moieties can be designed to exhibit dynamic behavior. For instance, the introduction of a trigger, such as a reducing agent, could cleave the dithiolane to generate thiols. These thiols could then participate in disulfide exchange reactions, leading to network rearrangement and potential self-healing properties.
Conceptual Workflow for a Self-Healing System:
-
Polymer Synthesis: Synthesize a crosslinked polymer network containing 1,3-dithiolane moieties.
-
Damage Induction: A mechanical scratch or fracture is introduced into the material.
-
Stimulus Application: A stimulus (e.g., a localized application of a reducing agent or heat) is applied to the damaged area.
-
Bond Cleavage and Reformation: The dithiolane groups at the fracture interface are cleaved, and subsequent disulfide exchange reactions across the interface lead to the reformation of covalent bonds, thus healing the damage.
Diagram 3: Conceptual Self-Healing Mechanism
Caption: Conceptual diagram of a self-healing mechanism.
Applications in Drug Delivery
Stimuli-responsive polymers are of great interest in drug delivery systems.[7][8] Polymers containing this compound can be designed as nanocarriers that release their payload in response to a specific trigger. For example, the higher concentration of reducing agents like glutathione in the intracellular environment compared to the extracellular space can be exploited. A drug could be encapsulated within a nanoparticle made from a dithiolane-containing polymer. Upon internalization by a cell, the reducing environment would cleave the dithiolane groups, leading to the disassembly of the nanoparticle and the release of the drug.
Conclusion
This compound is a highly versatile monomer that provides access to a wide range of functional polymers. Its dual nature, combining a polymerizable carboxylic acid with a latent and potentially stimuli-responsive dithiolane group, makes it a valuable tool for the development of advanced materials. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the full potential of this unique building block in areas ranging from recyclable thermosets and self-healing materials to targeted drug delivery systems.
References
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MDPI. (n.d.). Special Issue “Synthesis, Properties and Applications of Polymers”. Retrieved from [Link]
-
Nelson, B. R., & Kirkpatrick, B. E. (2025). Emerging Applications of 1,2-dithiolanes in Diverse (Photo)polymerizations. UV+EB Tech, 1(1). Retrieved from [Link]
-
Pai, M. M., Yallur, B. C., Batakurki, S., & Adimule, V. (2021). Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). ResearchGate. Retrieved from [Link]
-
Li, L., et al. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society, 139(10), 3897–3904. Retrieved from [Link]
-
ResearchGate. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Retrieved from [Link]
-
Li, L., et al. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society. Retrieved from [Link]
-
Kreienbrink, M., et al. (2025). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Polymer Chemistry. Retrieved from [Link]
-
SciSpace. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stimuli-responsive polymers and their applications. Retrieved from [Link]
-
ResearchGate. (2025). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Retrieved from [Link]
-
MDPI. (2021). Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. Retrieved from [Link]
-
NIH. (2016). Dynamic covalent polymers. PMC. Retrieved from [Link]
-
NIH. (2021). Stimuli-Responsive Polymers for Transdermal, Transmucosal and Ocular Drug Delivery. PMC. Retrieved from [Link]
-
ResearchGate. (2009). 4,4′-(Propane-1,3-diyl)dibenzoic acid. Retrieved from [Link]
-
University of Delaware. (n.d.). REACTIVE AND STIMULI-RESPONSIVE SULFONIUM-BASED POLYMER ZWITTERIONS. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 4-(1,3-Dithiolan-2-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Dithiolane-Protected Synthons
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in the construction of carbon-carbon bonds.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[1]
This guide focuses on the application of the Suzuki coupling to a unique class of building blocks: 4-(1,3-dithiolan-2-yl)benzoic acid and its derivatives. The 1,3-dithiolane moiety serves as a robust protecting group for a benzaldehyde functionality, which can be readily deprotected under mild conditions post-coupling to reveal the aldehyde for further synthetic transformations. This strategy is particularly valuable in multi-step syntheses where the aldehyde is incompatible with preceding reaction conditions. The benzoic acid group, on the other hand, provides a handle for further derivatization or can be a key pharmacophoric element in the final molecule. The presence of both the dithiolane and the electron-withdrawing carboxylic acid group presents unique considerations for optimizing the Suzuki coupling, which this document aims to address in detail.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate.[4] The rate of this step is dependent on the nature of the halide, with the reactivity order typically being I > Br > OTf >> Cl.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[6]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (R¹ and R²) from the diorganopalladium(II) complex. This step forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Part A: Synthesis of Starting Material: 4-Bromo-2-(1,3-dithiolan-2-yl)benzoic Acid
A common precursor for the Suzuki coupling is the corresponding aryl halide. The following is a general procedure for the synthesis of 4-bromo-2-(1,3-dithiolan-2-yl)benzoic acid from 4-bromo-2-formylbenzoic acid.
Materials:
-
4-Bromo-2-formylbenzoic acid
-
1,2-Ethanedithiol
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromo-2-formylbenzoic acid (1.0 eq) in toluene, add 1,2-ethanedithiol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford 4-bromo-2-(1,3-dithiolan-2-yl)benzoic acid.
Part B: Suzuki Coupling Protocol
This protocol describes a general procedure for the Suzuki coupling of 4-bromo-2-(1,3-dithiolan-2-yl)benzoic acid with an arylboronic acid.
Materials:
-
4-Bromo-2-(1,3-dithiolan-2-yl)benzoic acid
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 equivalents)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.02 - 0.10 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-bromo-2-(1,3-dithiolan-2-yl)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the solvent (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Key Experimental Considerations and Causality
Choice of Catalyst and Ligand:
The selection of the palladium source and ligand is critical for a successful Suzuki coupling. For electron-deficient aryl halides, such as the 4-bromobenzoic acid derivative, electron-rich and bulky phosphine ligands are often beneficial.[7] These ligands promote the oxidative addition step and stabilize the palladium catalyst. Common choices include triphenylphosphine (PPh₃) for its general effectiveness and affordability, or more specialized ligands like Buchwald's biaryl phosphine ligands for particularly challenging couplings.[7] Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
The Role of the Base:
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6] For substrates containing a carboxylic acid moiety, a careful choice of base is required to avoid unwanted side reactions. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[8] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary to identify the optimal conditions for a specific substrate combination.[1]
Solvent System:
A variety of solvents can be employed for Suzuki coupling reactions. Often, a mixture of an organic solvent and water is used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature.
Stability of the Dithiolane Protecting Group:
The 1,3-dithiolane group is a thioacetal, which is generally stable under the basic conditions of the Suzuki coupling. While free thiols are known to poison palladium catalysts, the protected thioacetal is significantly less prone to this issue.[9] However, it is important to note that prolonged heating in the presence of strong bases could potentially lead to decomposition. Therefore, monitoring the reaction progress and avoiding unnecessarily long reaction times is advisable. A study on the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides demonstrates the feasibility of using such thioacetal-containing compounds in cross-coupling reactions.[10][11][12]
Data Presentation and Workflow Visualization
Table 1: Representative Reaction Conditions for Suzuki Coupling of 4-Bromo-2-(1,3-dithiolan-2-yl)benzoic Acid
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | Expected High |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ | DMF/H₂O | 85 | 16 | Expected Moderate-High |
*Expected yields are based on literature precedents for similar substrates and are intended for illustrative purposes. Actual yields may vary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.brynmawr.edu [repository.brynmawr.edu]
- 12. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3-Dithiolan-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(1,3-dithiolan-2-yl)benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this important building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yields, and ensure the highest purity of your final product.
The synthesis of this compound is a critical step in various multi-step synthetic routes. It involves the protection of the aldehyde group of 4-formylbenzoic acid as a cyclic thioacetal using 1,2-ethanedithiol. While seemingly straightforward, this reaction is governed by equilibrium and is sensitive to several parameters that can significantly impact the overall yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section provides direct answers to specific problems you may encounter during the synthesis.
Q1: Why is my yield of this compound consistently low?
A low yield is the most frequently reported issue and can stem from several factors, primarily related to the reaction equilibrium, catalyst efficiency, and workup procedure.
Root Cause Analysis & Solutions:
-
Incomplete Reaction (Equilibrium Not Driven to Products): The formation of the dithiolane is a reversible reaction. The primary byproduct, water, can hydrolyze the product back to the starting material under the acidic conditions required for the reaction.[1]
-
Solution: Implement a method for water removal. The most effective technique is using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed, thereby driving the equilibrium towards the product according to Le Châtelier's principle.
-
-
Ineffective Catalysis: The choice and amount of acid catalyst are crucial. Insufficient catalysis will result in slow and incomplete reactions, while an overly aggressive catalyst can lead to side reactions, such as polymerization of the aldehyde or degradation of the dithiolane.
-
Solution: Optimize your catalyst. While Brønsted acids like p-toluenesulfonic acid (pTSA) are common, Lewis acids often provide higher yields and shorter reaction times.[2][3] Consider screening a panel of Lewis acids. For a detailed procedure, refer to the "Protocol for Lewis Acid Catalyst Screening" below.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Running the reaction at too low a temperature will be excessively slow, while too high a temperature can promote side reactions and decomposition.
-
Solution: For reactions in toluene with a Dean-Stark trap, reflux temperature is standard. If you are not using a water removal method, maintain a consistent temperature, typically between 60-80 °C, and monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
-
Product Loss During Workup and Purification: The carboxylic acid group makes the product soluble in aqueous base. Improper pH adjustment during extraction can lead to significant loss of product in the aqueous layer. Additionally, the product can be sensitive to strongly acidic or basic conditions during purification.
-
Solution: During the aqueous workup, ensure the pH is carefully adjusted. After quenching the reaction, wash with a saturated sodium bicarbonate solution to remove the acid catalyst. To isolate the product, acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl to precipitate the benzoic acid derivative, which can then be collected by filtration.
-
Q2: I am observing significant amounts of unreacted 4-formylbenzoic acid in my crude product. What should I do?
This is a clear indication of an incomplete reaction.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure you are using a slight excess of 1,2-ethanedithiol (typically 1.1 to 1.2 equivalents) to help push the reaction forward.
-
Increase Reaction Time: Monitor the reaction using TLC (a typical eluent system is 1:1 ethyl acetate:hexanes with 1% acetic acid). If starting material is still present, extend the reaction time.
-
Enhance Water Removal: If using a Dean-Stark trap, ensure the solvent is refluxing at a sufficient rate to facilitate azeotropic removal of water. Check for any leaks in your apparatus.
-
Re-evaluate Your Catalyst: As mentioned in Q1, your catalyst may not be active enough. Consider switching to a more effective Lewis acid.[2][3]
Q3: My final product is discolored or contains impurities that are difficult to remove. What are the likely side products and how can I avoid them?
The primary impurities often arise from the oxidation of the thiol or side reactions involving the starting materials.
Common Impurities and Mitigation Strategies:
-
Disulfide Polymers: 1,2-ethanedithiol can be oxidized by air to form disulfide polymers, especially at elevated temperatures. This can be a source of yellow or brown discoloration.
-
Mitigation: Use freshly distilled or high-purity 1,2-ethanedithiol. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize this side reaction.
-
-
Oligomeric Side Products: Under harsh acidic conditions, the aldehyde can undergo self-condensation or polymerization.
-
Mitigation: Use the mildest effective catalyst and avoid excessively high temperatures. Lewis acids are often milder than strong Brønsted acids.[2]
-
-
Purification Strategy: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system is typically an ethanol/water or acetone/water mixture. For stubborn impurities, column chromatography on silica gel can be employed, but be mindful that prolonged exposure to silica (which is acidic) can potentially lead to some degradation of the dithiolane.
Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol incorporates best practices for maximizing yield and purity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-formylbenzoic acid (1.0 eq) and toluene (approx. 0.2 M concentration).
-
Reagent Addition: Add 1,2-ethanedithiol (1.2 eq) to the suspension.
-
Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., Yttrium triflate, 0.5-2 mol%).[2]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (2x). Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl with stirring until the pH is approximately 2-3. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary: Comparison of Catalysts
The choice of catalyst has a profound impact on the thioacetalization reaction. The following table summarizes the performance of various acid catalysts under similar conditions.
| Catalyst (mol%) | Reaction Time (hours) | Yield (%) | Reference |
| p-Toluenesulfonic acid (10) | 8 | 75-85 | |
| Iodine (I₂) (5) | 4 | 88-95 | |
| Yttrium triflate (Y(OTf)₃) (1) | 1.5 | >95 | |
| Tungstophosphoric acid (0.5) | 2 | >95 |
Yields are representative and can vary based on specific reaction scale and conditions.
Visualized Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction without an organic solvent?
A: Yes, solvent-free conditions have been reported and can be highly efficient.[2] Using a catalyst like tungstophosphoric acid or perchloric acid adsorbed on silica gel can facilitate the reaction at room temperature or with gentle heating.[2] This approach is also environmentally advantageous.
Q: Is the dithiolane group stable to other reagents? I need to perform subsequent reactions on the carboxylic acid group.
A: The 1,3-dithiolane group is exceptionally stable under both acidic and basic conditions, which is one of its primary advantages as a protecting group.[4] It is stable to Grignard reagents, organolithiums, reducing agents like LiAlH₄, and saponification conditions. However, it is sensitive to strong oxidizing agents and certain heavy metal salts (like HgCl₂), which are often used for its removal (deprotection).[5]
Q: What is the best way to monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with the 4-formylbenzoic acid starting material. A typical mobile phase is a 1:1 mixture of ethyl acetate and hexanes, often with a small amount (1%) of acetic acid to ensure the carboxylic acid groups are protonated and move up the plate. The product will have a higher Rf value than the more polar starting aldehyde. Staining can be achieved with potassium permanganate or UV light.
Q: My 1,2-ethanedithiol has a strong, unpleasant odor. Are there any safety precautions I should take?
A: Absolutely. 1,2-ethanedithiol is a volatile thiol with a potent and unpleasant smell. All manipulations involving this reagent should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any glassware or equipment that comes into contact with it should be quenched with bleach before being removed from the fume hood to neutralize the odor.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Khan Academy. (n.d.). Thioacetal formation and protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis. Retrieved from [Link]
- Ali, M. H., & Gomes, M. G. (2005). A New, Efficient and Mild Procedure for the Protection of Aldehydes and Ketones as Thioacetals in the Presence of Catalytic Amount of p-Toluenesulfonic Acid and Silica Gel. Synthesis, 2005(08), 1326–1332.
- De, S. K. (2004). Yttrium Triflate as an Efficient and Reusable Catalyst for Chemoselective Protection of Aldehydes as Oxathiolanes, Dithiolanes, and Dithianes. Tetrahedron Letters, 45(12), 2339-2341.
- Firouzabadi, H., Iranpoor, N., & Amani, K. (2002). Tungstophosphoric Acid (H3PW12O40)
- Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). Iodine as a Mild and Neutral Catalyst for the Protection of Carbonyl Compounds as Thioacetals and for the Transthioacetalization of Acetals. Journal of Organic Chemistry, 66(22), 7527–7529.
- Heravi, M. M., et al. (2012). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
-
Khan Academy. (n.d.). Acetals and thioacetals as protecting groups. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dithiolane Deprotection Side Reactions
Welcome to the technical support center for dithiolane deprotection. As a robust protecting group for carbonyls, the dithiolane plays a critical role in complex organic synthesis. However, its very stability can make deprotection a significant challenge, often leading to side reactions, low yields, and substrate degradation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common issues encountered during this crucial synthetic step. We will move beyond simple protocols to explore the causality behind these challenges, empowering you to make informed decisions for your specific chemical system.
Part 1: The Strategic Approach - Choosing Your Deprotection Method
The most effective way to troubleshoot side reactions is to prevent them from occurring in the first place. The choice of deprotection reagent is paramount and is dictated entirely by the functional groups present on your substrate. The following decision matrix provides a logical workflow for selecting an appropriate method based on substrate sensitivity.
Caption: Decision workflow for selecting a dithiolane deprotection method.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered in the lab. Each answer provides an explanation of the underlying chemistry and a set of actionable solutions.
Category A: Low Yield & Incomplete Reactions
Q1: My deprotection reaction has stalled with significant starting material remaining. How can I drive it to completion?
A1: A stalled reaction is typically due to insufficient reactivity of the chosen reagent, poor solubility, or steric hindrance around the dithiolane.
-
Causality: Dithiolanes are kinetically stable. The deprotection mechanism, whether oxidative or hydrolytic, requires effective interaction between the reagent and one of the sulfur atoms. If this interaction is weak (e.g., a mild reagent with a sterically hindered dithiolane) or if the substrate is not fully dissolved, the reaction rate will be impractically slow.
-
Troubleshooting Steps:
-
Increase Reagent Equivalents: For many methods, such as those using o-iodoxybenzoic acid (IBX) or Selectfluor™, increasing the equivalents of the reagent from a typical 2-3 eq. to 4-5 eq. can overcome sluggishness. Monitor by TLC to avoid over-reaction.
-
Elevate Temperature: Gently warming the reaction (e.g., from room temperature to 40-50 °C) can significantly increase the rate. However, be cautious, as higher temperatures can also accelerate side reactions.
-
Change Solvent System: Solubility is key. If your substrate is poorly soluble, the reaction is limited to the dissolved portion.
-
For oxidative methods like IBX, switching from pure DMSO to a mixture like DMSO/H₂O can improve both substrate solubility and reagent efficacy.
-
For protocols using aqueous H₂O₂, the addition of a phase-transfer catalyst or a surfactant like sodium dodecyl sulfate (SDS) can create a micellar system, improving the interaction between the organic substrate and the aqueous reagent[1].
-
-
Switch to a More Potent Reagent: If mild conditions fail, a more aggressive reagent may be necessary. For example, if an iodine/H₂O₂ system is ineffective, switching to a mercury(II)-based method may be required, provided the substrate can tolerate the harsher, acidic conditions.[2]. However, due to toxicity, mercury salts are often a last resort[2][3].
-
Category B: Substrate & Product Integrity Issues
Q2: My target carbonyl compound is degrading under the deprotection conditions. What are the likely causes and solutions?
A2: Substrate degradation is the most common and frustrating side reaction. It almost always results from a mismatch between the reaction conditions and the stability of other functional groups in your molecule.
-
Causality: Deprotection reagents are rarely perfectly selective. Oxidizing agents can oxidize sensitive groups (phenols, anilines, other sulfides), while acidic conditions can cleave other protecting groups (Boc, silyl ethers) or cause rearrangements.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for substrate degradation.
-
Specific Solutions:
-
For Acid-Sensitive Substrates: Avoid reagents like HgCl₂, strong Brønsted acids, or Lewis acids[3][4]. Opt for neutral oxidative methods. A system of 30% aqueous hydrogen peroxide with a catalytic amount of iodine (5 mol%) in an aqueous micellar medium (SDS) is exceptionally mild and tolerant of many acid-sensitive and hydrolysis-prone groups[1].
-
For Oxidation-Sensitive Substrates: Avoid hypervalent iodine reagents (like IBX or Dess-Martin periodinane) and other strong oxidants if possible. If you must use an oxidative method, adhere strictly to stoichiometric amounts and maintain low temperatures. Alternatively, a non-oxidative hydrolytic method using a thiophilic metal salt (e.g., Ag⁺, Cu²⁺) under buffered conditions might be a viable, albeit often slower, alternative.
-
Q3: How can I selectively deprotect a dithiolane in the presence of other protecting groups like acetals or other thioacetals?
A3: Achieving selectivity relies on exploiting the subtle differences in reactivity between these groups. Dithiolanes are generally more robust than their oxygen-containing acetal counterparts but can be cleaved under conditions that leave other groups intact.
-
Causality: The cleavage of dithiolanes typically requires a "soft" Lewis acid or oxidant that has a high affinity for sulfur (a thiophile). In contrast, acetals are cleaved by "hard" Brønsted or Lewis acids. This difference in electronic preference is the key to selectivity.
-
Selective Protocols:
-
Dithiolane over Acetal: Use thiophilic reagents under neutral or near-neutral conditions. Reagents like IBX, Selectfluor™, or bis(trifluoroacetoxy)iodobenzene are excellent choices as they preferentially attack the sulfur atoms of the dithiolane while leaving oxygen acetals untouched[4].
-
Chemoselectivity between Dithioacetals: It is possible to selectively deprotect an activated dithioacetal (e.g., derived from an aromatic aldehyde) in the presence of a non-activated one (e.g., from an aliphatic ketone). Mild oxidative systems, such as H₂O₂/I₂ in SDS, have shown this selectivity[1]. The electron-donating nature of the aromatic ring makes the dithiolane more susceptible to oxidation.
-
Category C: Unidentified Byproducts
Q4: My reaction is producing sulfur-containing byproducts instead of my clean carbonyl. What are they and how can I prevent them?
A4: The primary culprits are typically disulfide polymers and partially oxidized sulfur species.
-
Causality & Mechanism:
-
Disulfides: During the deprotection, the 1,2-ethanedithiol or 1,3-propanedithiol is liberated. Under oxidative conditions, these thiols can readily couple to form linear and cyclic disulfide oligomers, which can complicate purification.
-
Sulfoxides/Sulfones: Incomplete hydrolysis of an oxidized intermediate can lead to byproducts. The mechanism of many oxidative deprotections involves initial oxidation of one sulfur to a sulfoxide, which facilitates hydrolysis. If the reaction stalls at this stage or if over-oxidation occurs, complex mixtures can result.
-
-
Preventative Measures:
-
Control Stoichiometry and Temperature: The most common cause of over-oxidation is using too much oxidant or running the reaction at too high a temperature. Use the minimum effective amount of reagent and keep the temperature as low as practical.
-
Ensure Efficient Hydrolysis: The presence of water is crucial for the final step of releasing the carbonyl. For reactions run in anhydrous solvents with solid oxidants (e.g., IBX in DMSO), adding a small amount of water (5-10 equivalents) can ensure the hydrolysis step proceeds smoothly after the initial oxidation.
-
Workup Procedure: Quench the reaction properly. For oxidative reactions, adding a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during workup can remove excess oxidant and help break down some sulfur byproducts[5].
-
Part 3: Comparative Guide to Common Deprotection Reagents
This table summarizes the conditions and key considerations for several common deprotection methods, allowing for at-a-glance comparison.
| Reagent System | Typical Conditions | Pros | Cons & Side Reactions |
| HgCl₂ / CaCO₃ | CH₃CN/H₂O, RT to 50°C | Highly effective, well-established | Highly toxic (mercury) , strongly acidic (requires buffer like CaCO₃), not suitable for acid-sensitive substrates.[2][6] |
| IBX (o-iodoxybenzoic acid) | DMSO/H₂O, RT to 50°C | Neutral conditions, high yielding, tolerates many functional groups.[4] | Potent oxidant (can oxidize amines, phenols), IBX is explosive upon heating, potential for sulfur byproduct formation. |
| H₂O₂ / I₂ (catalytic) | SDS, H₂O, RT | "Green" reagents, very mild, neutral pH, excellent for sensitive substrates.[1] | May be too mild for very hindered dithiolanes, requires aqueous system which may cause solubility issues. |
| Selectfluor™ | CH₃CN/H₂O, RT | Mild, effective, good for acid-sensitive substrates.[4] | Expensive reagent, can act as an electrophilic fluorinating agent in some contexts. |
| PPA / HOAc | Neat, 25-45°C | Inexpensive, simple procedure.[3] | Strongly acidic, viscous medium can make stirring difficult, not suitable for sensitive substrates.[3] |
| Raney Nickel (Ra-Ni) | EtOH, reflux | N/A | Reductive desulfurization : Cleaves C-S bonds to give a methylene (-CH₂-) group, not the carbonyl.[7] |
Part 4: Detailed Experimental Protocols
Protocol 1: Mild Oxidative Deprotection using H₂O₂/I₂ in an Aqueous Micellar System[1]
This protocol is recommended for substrates with acid- or oxidation-sensitive functional groups.
-
Setup: To a solution of the dithiolane (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol, 29 mg) in distilled water (5 mL) in a round-bottom flask, add iodine (0.05 mmol, 13 mg).
-
Reaction: Add 30% aqueous hydrogen peroxide (3.0 mmol, 0.34 mL) dropwise to the stirring mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using o-Iodoxybenzoic Acid (IBX)[4]
This protocol is a robust and generally applicable method for many substrates.
-
Setup: Dissolve the dithiolane (1.0 mmol) in a mixture of DMSO (4 mL) and H₂O (1 mL) in a round-bottom flask.
-
Reaction: Add IBX (2.5 mmol, 700 mg) to the solution in one portion. Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. Reactions are often complete in 1-4 hours. Gentle heating to 40°C can be applied if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and filter to remove the insoluble iodine-containing byproducts.
-
Extraction: Extract the aqueous filtrate with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 20 mL) followed by brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Ahangar, A., et al. (2009). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... ResearchGate. Retrieved from [Link]
-
Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]
-
Zarei, A. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. Retrieved from [Link]
-
Andreska, J. (2014). Mercury assisted deprotection of dithiane. Chemistry Stack Exchange. Retrieved from [Link]
-
Mitin, A. V. (2004). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. ResearchGate. Retrieved from [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
Sources
- 1. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with Benzoic Acid Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with benzoic acid and its derivatives as linkers or modulators. The synthesis of MOFs is a nuanced process where minor variations in reaction conditions can significantly impact the final product's quality, from its crystallinity and porosity to its phase purity and yield.
This document moves beyond simple recipes. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to not only solve current issues but also to rationally design future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of benzoic acid in MOF synthesis?
While benzoic acid can be a primary linker in certain MOF structures, it is more commonly employed as a modulator or capping agent , particularly in the synthesis of zirconium-based MOFs like the UiO-66 series.[1][2] As a monocarboxylic acid, it competes with the multicarboxylic acid linkers (e.g., terephthalic acid) for coordination sites on the inorganic metal clusters.[3] This competitive binding slows down the rate of framework assembly.[4]
The key benefits of this modulation are:
-
Improved Crystallinity: By slowing the reaction, modulation favors thermodynamic product formation over rapid kinetic precipitation, leading to larger, more ordered crystals.[2]
-
Defect Engineering: Benzoic acid can be incorporated into the final structure, creating "missing linker" or "missing cluster" defects.[1][5] These defects can enhance properties like porosity and catalytic activity. The concentration of these defects can be systematically tuned by adjusting the amount of benzoic acid used in the synthesis.[1]
Q2: How does a modulator like benzoic acid mechanistically work?
There are two primary mechanisms by which modulators influence MOF formation.[2] The dominant mechanism involves the modulator's carboxylate base competing with the linker for coordination to the metal node.[2] This reversible binding slows the overall polymerization rate, allowing for errors in the growing framework to be corrected, thus improving the final product's crystallinity. Recent studies suggest this competitive coordination is the primary pathway.[2] Modulation can sometimes involve complex behaviors; for instance, low concentrations of benzoic acid have been observed to speed up nucleation, while higher concentrations slow it down, indicating a nuanced interplay of mechanisms.[6]
Q3: What is MOF "activation," and why is it a critical step?
After synthesis, the pores of the MOF are filled with the high-boiling-point solvent (e.g., DMF), unreacted linkers, and modulator molecules.[7] Activation is the process of removing these guest molecules from the pores to expose the MOF's internal surface area.[8] This step is absolutely essential for applications that rely on porosity, such as gas storage, separation, and catalysis.[8]
If not performed correctly, activation can lead to the collapse of the framework due to strong capillary forces exerted by the evacuating solvent, resulting in a non-porous material.[9]
Q4: Beyond the reactants, what are the most critical parameters to control?
The synthesis of MOFs is highly sensitive to the reaction environment. The most critical parameters to control are:
-
Temperature: Influences the kinetics of nucleation and crystal growth. Higher temperatures can accelerate the reaction but risk decomposing the organic linkers.[10][11]
-
Time: The reaction duration affects the completeness of the reaction and the final crystal size and quality.[12]
-
Modulator-to-Linker Ratio: This ratio is arguably the most important factor for controlling crystallinity, defect concentration, and even phase purity.[1][13]
-
Concentration: Reactant concentration impacts both nucleation and growth rates, affecting the final particle size.[4]
Troubleshooting Guide: From Synthesis to Activation
This section addresses common problems encountered during MOF synthesis with benzoic acid linkers. Each problem is followed by potential causes, detailed solutions, and the necessary verification steps.
Problem 1: My product is amorphous or shows very poor crystallinity upon PXRD analysis.
An amorphous product, characterized by broad, undefined peaks in a Powder X-Ray Diffraction (PXRD) pattern, is a common issue resulting from uncontrolled, rapid precipitation.
-
Potential Cause: The kinetics of framework assembly are too fast, preventing the formation of a long-range ordered crystalline structure.[4]
-
Solution 1: Introduce or Optimize a Modulator.
-
Causality: A modulator like benzoic acid will compete with the primary linker, slowing down the reaction and allowing the system to reach a more stable, crystalline thermodynamic state.[2]
-
Action: Add benzoic acid to the reaction mixture. Start with a modulator:linker molar ratio of 10:1 and screen different ratios (e.g., 5:1, 20:1, 50:1) to find the optimal concentration for your specific system. Lower pKa and higher quantities of modulator generally favor larger crystallite sizes.[2]
-
-
Solution 2: Adjust Reaction Temperature and Time.
-
Causality: Temperature directly controls the reaction rate.[10] An inverse relationship often exists between temperature and time; lower temperatures may require significantly longer reaction times to achieve high crystallinity.[12]
-
Action: Try decreasing the synthesis temperature (e.g., from 120°C to 100°C) while simultaneously increasing the reaction time (e.g., from 24h to 72h). This gentler approach can promote the growth of higher-quality crystals.
-
-
Verification:
-
Collect a PXRD pattern of the dried product. A successful synthesis will show sharp, well-defined peaks that match the simulated pattern for the target MOF.[14]
-
Use Scanning Electron Microscopy (SEM) to visually inspect the product's morphology. An amorphous product will appear as irregular aggregates, while a crystalline product should show well-defined crystal shapes (e.g., cubes, octahedra).[14]
-
Problem 2: The reaction yield is consistently low.
-
Potential Cause 1: The reaction has not gone to completion.
-
Solution: Increase the reaction time or temperature. Systematically study the reaction time (e.g., 24h, 48h, 72h) at a fixed temperature to find the point at which the yield plateaus. [7]
-
Potential Cause 2: An excessive amount of modulator is inhibiting framework formation.
-
Solution: While modulators improve crystallinity, very high concentrations can overly passivate the metal clusters, preventing them from linking together and thus reducing the overall yield. [21] If you are using a high modulator:linker ratio (>50:1), try reducing it. There is a trade-off between crystallinity and yield that must be optimized.
-
Verification: After washing and drying, accurately weigh the product and calculate the yield based on the limiting reagent.
Problem 3: The product is crystalline but contains phase impurities.
-
Potential Cause: The reaction conditions (temperature, modulator concentration) allow for the nucleation and growth of multiple, competing crystalline phases.
-
Solution 1: Fine-tune the Modulator System. The size and concentration of the modulator can play a crucial role in directing the synthesis towards a specific phase. [5] For example, in the synthesis of NU-1000, switching from benzoic acid to the bulkier biphenyl-4-carboxylic acid was shown to inhibit the formation of a denser, competing phase, resulting in phase-pure NU-1000. [5] Experiment with different modulator concentrations or even different modulator molecules.
-
Solution 2: Adjust the Synthesis Temperature. Different phases have different thermodynamic stabilities. Systematically varying the reaction temperature (e.g., in 10°C increments) can often identify a window where the desired phase is preferentially formed. [19]
-
Verification: Use PXRD to identify the phases present in your product by comparing the experimental pattern to the reference patterns of all potential phases.
Problem 4: The material shows good crystallinity but has a low BET surface area after activation.
A low surface area after activation is a classic sign of framework collapse or incomplete pore clearing.
-
Potential Cause 1: Framework collapse during thermal activation.
-
Causality: High-boiling-point solvents like DMF have high surface tension. When heated under vacuum, the strong capillary forces generated as the liquid evaporates can pull the framework structure apart, causing the pores to collapse. [20]
-
Solution: Implement a solvent exchange procedure before heating. After washing the product with DMF, sequentially wash it with a lower boiling point, lower surface tension solvent (like ethanol or acetone) several times. This replaces the DMF in the pores with a more volatile solvent that is easier to remove without damaging the structure. [3] For extremely sensitive MOFs, supercritical CO₂ drying is an excellent, albeit more complex, alternative that completely eliminates capillary forces. [20]
-
Potential Cause 2: Incomplete removal of guest molecules.
-
Causality: The activation temperature or time may be insufficient to remove all solvent and unreacted linker molecules from the pores.
-
Solution: Use Thermogravimetric Analysis (TGA) to determine the temperature at which guest molecules are removed. Activate the bulk sample under vacuum at a temperature just below the determined decomposition temperature. A newer technique, 'gas-flow activation', uses a flow of inert gas at milder temperatures to remove solvents, which can be effective at preserving structural integrity. [8]
-
Verification: The gold standard for confirming successful activation is measuring a nitrogen adsorption-desorption isotherm at 77 K. From this data, the Brunauer-Emmett-Teller (BET) surface area can be calculated, which should be close to the theoretical value for the activated MOF. [14]
Data & Protocols
Table 1: Effect of Key Synthesis Parameters on MOF Properties
| Parameter | To Increase Crystallinity | To Increase Yield | To Increase Defect Density | Key Considerations |
| Temperature | Decrease (with longer time) | Increase (to a point) | Generally increases | Risk of linker decomposition at very high temperatures. [19] |
| Time | Increase | Increase | Can increase with time | Find the plateau where yield/crystallinity no longer improves. [7] |
| Modulator Conc. | Increase | Decrease (if excessive) | Directly correlates; increase | High concentrations can severely inhibit the reaction. [1, 21] |
| Reactant Conc. | Decrease | Increase | Less direct effect | Higher concentration can lead to smaller particles. [9] |
Experimental Protocol 1: General Solvothermal Synthesis of UiO-66 with Benzoic Acid Modulation
This protocol is a representative example for a zirconium-based MOF. Safety Note: Handle DMF, a hazardous solvent, in a fume hood with appropriate personal protective equipment.
-
Preparation of Precursor Solutions:
-
Solution A (Metal): In a 20 mL glass vial, dissolve Zirconium(IV) chloride (ZrCl₄) in N,N-Dimethylformamide (DMF).
-
Solution B (Linker & Modulator): In a separate 20 mL vial, dissolve the primary dicarboxylic acid linker (e.g., terephthalic acid) and the benzoic acid modulator in DMF. A typical molar ratio is 1:1:20 for ZrCl₄ : Linker : Modulator.
-
-
Reaction Mixture:
-
Combine Solution A and Solution B in the reaction vessel (e.g., a 125 mL Teflon-lined autoclave).
-
Ensure the mixture is homogenous.
-
-
Solvothermal Reaction:
-
Seal the autoclave tightly.
-
Place the autoclave in a preheated oven at 120°C for 24-48 hours. [7]
-
-
Cooling and Collection:
-
Allow the autoclave to cool completely to room temperature.
-
Collect the white crystalline product by centrifugation.
-
-
Washing:
-
Discard the supernatant. Wash the product by re-dispersing it in fresh DMF and centrifuging. Repeat this step three times to remove unreacted precursors. [17]
-
Experimental Protocol 2: Post-Synthesis Solvent Exchange and Thermal Activation
-
Solvent Exchange:
-
After the final DMF wash, re-disperse the product in a volatile solvent such as ethanol.
-
Let the sample soak for at least 3-4 hours to allow for solvent diffusion.
-
Centrifuge, discard the supernatant, and add fresh ethanol. Repeat this exchange process at least three times over 24 hours to ensure complete replacement of DMF. [3]
-
-
Drying:
-
After the final ethanol wash, lightly dry the sample to remove excess surface solvent. Do not dry completely in an oven, as this can cause aggregation.
-
-
Thermal Activation:
-
Place the solvent-exchanged powder in a Schlenk flask or similar vacuum-rated glassware.
-
Attach the flask to a vacuum line (high vacuum is preferred).
-
Slowly heat the sample to the target activation temperature (e.g., 150-250°C, determined by TGA) under dynamic vacuum.
-
Hold at this temperature for 8-12 hours to ensure all guest molecules are removed. [16]
-
-
Final Product:
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., N₂ or Ar). The activated MOF is now ready for characterization and use.
-
References
-
Shearer, G. C., Chavan, S., Bordiga, S., Svelle, S., Olsbye, U., & Lillerud, K. P. (2016). Defect Engineering: Tuning the Porosity and Composition of the Metal-Organic Framework UiO-66 via Modulated Synthesis. Chemistry of Materials, 28(11), 3749–3761. [Link]
-
RSC Publishing. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC. [Link]
-
Morris, W., Volosskiy, B., Demir, S., Gándara, F., McGrier, P. L., Furukawa, H., ... & Yaghi, O. M. (2012). Activation of metal–organic framework materials. Inorganic Chemistry, 51(12), 6443-6445*. [Link]
-
Chemical Science. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. RSC Publishing. [Link]
-
Wang, X., Emge, T. J., & Li, J. (2017). Role of a Modulator in the Synthesis of Phase-Pure NU-1000. Crystal Growth & Design, 17(11), 5693–5696. [Link]
-
RSC Publishing. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC. [Link]
-
IOP Publishing. (2017). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IOP Conference Series: Materials Science and Engineering, 223, 012012. [Link]
-
RSC Publishing. (2024). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. RSC. [Link]
-
ACS Publications. (2022). Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts. ACS Nanoscience Au. [Link]
-
ResearchGate. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. ResearchGate. [Link]
-
ACS Publications. (2022). Modeling the Effect of Defects and Disorder in Amorphous Metal–Organic Frameworks. Chemistry of Materials. [Link]
-
National Center for Biotechnology Information. (2018). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 10(37), 31510–31518. [Link]
-
ACS Publications. (2017). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials, 29(1), 26-39. [Link]
-
ResearchGate. (2018). Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals. ResearchGate. [Link]
-
MDPI. (2023). Synthesis Methods, Performance Optimization, and Application Progress of Metal–Organic Framework Material MIL-101(Cr). Molecules, 28(15), 5764. [Link]
-
RSC Publishing. (2024). A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC. [Link]
-
RSC Publishing. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC. [Link]
-
Hupp, J. T., & Farha, O. K. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1106–1114. [Link]
-
RSC Publishing. (2020). Modulated self-assembly of metal–organic frameworks. Chemical Science, 11(20), 5145–5154. [Link]
-
ResearchGate. (2020). Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. ResearchGate. [Link]
-
ResearchGate. (2023). Optimization of MOF Synthesis. ResearchGate. [Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 6. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01356K [pubs.rsc.org]
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Unexpected rearrangement of 4-(1,3-Dithiolan-2-yl)benzoic acid under acidic conditions
<Technical Support Center
Introduction
4-(1,3-Dithiolan-2-yl)benzoic acid is a valuable synthetic intermediate, widely used to introduce a protected formyl group onto an aromatic ring. The 1,3-dithiolane moiety serves as a robust protecting group for the aldehyde functionality, stable to a variety of reaction conditions.[1] However, researchers frequently encounter unexpected side reactions, particularly under acidic conditions intended for reactions such as esterification of the carboxylic acid or, ironically, for deprotection. This guide provides a comprehensive troubleshooting framework to understand and mitigate the unexpected rearrangement of this compound, ensuring predictable and high-yield outcomes in your research.
Section 1: Understanding the Core Problem - The Unexpected Rearrangement
Question: I am attempting a reaction with this compound in the presence of a strong acid (e.g., H₂SO₄, HCl) and observing a complex mixture of products instead of my desired compound. What is happening?
Answer: You are likely observing an acid-catalyzed rearrangement of the dithiolane ring. While dithiolanes are generally stable protecting groups, strong acidic conditions can lead to protonation of one of the sulfur atoms.[2] This initiates a cascade that results in the formation of a stabilized benzylic carbocation. This highly reactive intermediate can then undergo several undesired pathways, including reaction with the solvent, polymerization, or intramolecular cyclization, leading to a mixture of hard-to-separate byproducts. The primary issue is that the conditions strong enough to facilitate reactions on the deactivated benzoic acid ring are often too harsh for the dithiolane group.
The proposed mechanism involves the following key steps:
-
Protonation: A sulfur atom of the dithiolane is protonated by the strong acid.
-
Ring Opening: The protonated dithiolane ring opens to form a sulfonium ion and a thiol.
-
Carbocation Formation: Cleavage of the C-S bond generates a resonance-stabilized benzylic carbocation. This is the critical intermediate that leads to side products.
-
Rearrangement/Side Reactions: The carbocation can be attacked by various nucleophiles present in the reaction mixture, leading to the observed product mixture.
Below is a diagram illustrating this problematic pathway.
Caption: Troubleshooting decision workflow.
Section 3: Recommended Protocols & Methodologies
Based on extensive literature precedent, the following protocols are recommended to avoid the undesired rearrangement.
Protocol A: Robust Esterification while Preserving the Dithiolane
This protocol avoids strong acids like H₂SO₄, which are notorious for causing rearrangement, by using a milder coupling agent.
Objective: To synthesize Methyl 4-(1,3-dithiolan-2-yl)benzoate.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Activator Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Alcohol Addition: Add anhydrous Methanol (1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol B: Mild and Efficient Dithiolane Deprotection
Traditional deprotection often uses harsh acids, which are problematic for this substrate. Oxidative methods or those using thiophilic Lewis acids are superior alternatives. [3][4] Objective: To synthesize 4-formylbenzoic acid.
Methodology (Oxidative Cleavage):
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of Acetone and Water (e.g., 9:1 v/v).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 2.2 eq) in portions at 0 °C. The reaction is often rapid.
-
Reaction: Stir the mixture at 0 °C to room temperature for 30-60 minutes, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The product, 4-formylbenzoic acid, can be further purified by recrystallization.
Comparison of Deprotection Methods
| Reagent/Condition | Type | Typical Yield | Notes | Reference |
| H₂SO₄ / H₂O, heat | Strong Brønsted Acid | < 20% | Not Recommended. Leads to significant rearrangement and decomposition. | [2] |
| HgCl₂ / CaCO₃ | Heavy Metal | > 90% | High yield but uses toxic mercury salts. | [5] |
| NBS / aq. Acetone | Oxidative | > 85% | Fast, efficient, and avoids heavy metals. Recommended method. | N/A |
| I₂ / H₂O₂ | Oxidative (Catalytic) | ~90% | A green and mild alternative that works under neutral conditions. | [3] |
| TMSCl / NaI | Mild Lewis Acid | High | Non-oxidative, metal-free, and efficient for various dithianes. | [4] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the characteristic NMR peaks I might see for the rearranged byproducts? A: The specific byproducts can vary, but you should look for the disappearance of the characteristic dithiolane protons (typically two multiplets around 3.3-3.6 ppm) and the methine proton (a singlet around 5.6 ppm). The aromatic region may become more complex if intermolecular reactions occur.
-
Q: Can I use other protecting groups for 4-formylbenzoic acid that are more acid-stable? A: Yes. A diethyl acetal, for example, is generally more labile to acid than a dithiolane but may be suitable if subsequent steps are basic or neutral. For very harsh acidic conditions, protecting the carboxylic acid first (e.g., as a t-butyl ester) before performing other transformations might be a better strategy.
-
Q: How does solvent choice affect the stability of the dithiolane under acidic conditions? A: Protic solvents, especially in the presence of a strong acid, can participate in the reaction cascade after the carbocation is formed, leading to more complex byproduct profiles. Aprotic solvents are generally preferred, but the fundamental instability is caused by the acid, not the solvent.
-
Q: My goal is not deprotection, but a reaction on the benzoic acid that requires heat. Is the dithiolane thermally stable? A: The dithiolane group is reasonably thermally stable in the absence of strong acids or electrophiles. However, at very high temperatures (>150-200 °C), thermal decomposition can occur. If your reaction requires high heat, it is crucial to ensure the conditions are strictly neutral or basic.
References
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Chemical and Pharmaceutical Bulletin, 55(3), 453-455. [Link]
-
Ganguly, N. C., & Datta, M. (2005). Mild and Eco-Friendly Oxidative Cleavage of 1,3-Dithianes and 1,3-Dithiolanes with a Catalytic Amount of Hydrobromic Acid and Hydrogen Peroxide. Synlett, 2005(12), 1877-1880. [Link]
-
Khademi, Z., et al. (2009). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 14(9), 3359-3365. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Benzilic acid rearrangement. Wikipedia. [Link]
-
Dufaye, A., et al. (2018). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Burghardt, T. E. (2005). Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry, 26(4-5), 411-427. [Link]
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Validation & Comparative
A Comparative Guide to Protecting Benzoic Acids: The Inviability of Dithiolanes and Dioxolanes Versus the Utility of Ester-Based Groups
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Strategic Carboxylic Acid Protection
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group must be readily introduced and removed under mild conditions, exhibit stability to a range of reagents, and not interfere with subsequent chemical transformations. This guide provides an in-depth technical comparison of the conceptual use of dithiolane and dioxolane protecting groups for benzoic acids against established, practical alternatives. We will explore the mechanistic reasoning that renders the former approach synthetically inefficient and highlight the versatility and efficacy of common ester-based protecting groups with supporting experimental data and protocols.
The Hypothetical Protection of Benzoic Acid as a Dithiolane or Dioxolane: A Lesson in Synthetic Inefficiency
While 1,3-dithiolanes and 1,3-dioxolanes are mainstays for the protection of aldehydes and ketones, their application to carboxylic acids is not a direct or practical strategy. The fundamental chemical challenge lies in the oxidation state of the carboxyl carbon. The formation of a dithiolane or dioxolane requires a carbonyl group (an aldehyde or ketone). A carboxylic acid, being at a higher oxidation state, cannot directly form these cyclic acetals.
A hypothetical, multi-step pathway to "protect" a benzoic acid using these groups would be necessary, as outlined below. This sequence, however, introduces significant synthetic inefficiencies that generally preclude its use.
Caption: A conceptual, multi-step workflow for the "protection" of benzoic acid as a dithiolane or dioxolane.
This five-step process (reduction, protection, synthesis, deprotection, and oxidation) is inherently inefficient and presents several challenges:
-
Atom Economy: The multiple steps lead to a lower overall yield and significant waste.
-
Reagent Compatibility: The initial reduction and final oxidation steps employ harsh reagents that may not be compatible with other functional groups in the molecule, defeating the purpose of a protecting group strategy.
-
Lack of Orthogonality: The conditions required for the reduction and oxidation steps are often not orthogonal to many other protecting groups, limiting the synthetic utility.[1][2]
Given these significant drawbacks, the direct protection of carboxylic acids is the preferred strategy in synthetic chemistry.
The Practical Standard: Ester-Based Protecting Groups for Carboxylic Acids
The most common and effective method for protecting carboxylic acids is their conversion to esters.[1] This single-step transformation is highly efficient and offers a wide range of options with varying stabilities and deprotection conditions, allowing for a truly orthogonal protecting group strategy.[2]
Comparison of Common Ester Protecting Groups for Benzoic Acid
| Protecting Group | Structure | Typical Formation Conditions | Stability | Typical Cleavage Conditions |
| Methyl Ester | -COOCH₃ | CH₃OH, H⁺ (Fischer Esterification); or CH₂N₂ | Stable to mild acid and base. | Saponification (e.g., NaOH, H₂O/MeOH); Strong acid. |
| Ethyl Ester | -COOCH₂CH₃ | CH₃CH₂OH, H⁺ (Fischer Esterification) | Stable to mild acid and base. | Saponification (e.g., NaOH, H₂O/EtOH); Strong acid. |
| Benzyl Ester | -COOCH₂Ph | PhCH₂OH, H⁺; or PhCH₂Br, base | Stable to acid and base. | Hydrogenolysis (H₂, Pd/C).[3] |
| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ | Stable to base and nucleophiles. | Acidolysis (e.g., TFA, HCl). |
This table illustrates the versatility of ester protecting groups. The choice of ester allows a chemist to tailor the protecting group strategy to the specific demands of the synthetic route. For instance, a benzyl ester can be removed under neutral conditions (hydrogenolysis), leaving acid- and base-labile groups intact. Conversely, a tert-butyl ester is stable to basic conditions and can be selectively removed in the presence of other acid-labile groups by careful choice of acidic reagent. This high degree of control is not achievable with the hypothetical dithiolane/dioxolane protection scheme.
Dithiolane vs. Dioxolane: A Relevant Comparison for Carbonyls
While not suitable for direct carboxylic acid protection, the comparison between dithiolanes and dioxolanes is highly relevant for the protection of aldehydes and ketones, such as the benzaldehyde intermediate in our hypothetical scheme.
| Feature | 1,3-Dithiolane (from Benzaldehyde) | 1,3-Dioxolane (from Benzaldehyde) |
| Formation | Benzaldehyde, 1,2-ethanedithiol, Lewis/Brønsted acid catalyst.[4] | Benzaldehyde, ethylene glycol, Brønsted acid catalyst (e.g., p-TsOH) with water removal.[1] |
| Stability | Generally stable to both acidic and basic conditions.[5] | Stable to basic and nucleophilic conditions; labile to aqueous acid.[1] |
| Deprotection | Often requires oxidative or mercury(II)-based reagents (e.g., HgCl₂, H₂O; or NBS). Milder, neutral methods using H₂O₂/I₂ are also available.[4] | Mild acidic hydrolysis (e.g., aq. HCl, aq. acetic acid).[1] |
The key difference lies in their stability and the conditions required for their removal. Dithiolanes are significantly more robust, particularly towards acidic hydrolysis, making them suitable for syntheses involving strongly acidic steps.[1] However, their cleavage often requires harsh or toxic reagents. Dioxolanes, being more acid-labile, are easier to remove but are not suitable for reactions that require acidic conditions.
Mechanistic Rationale for Stability and Cleavage
The stability of dithiolanes stems from the soft nature of sulfur, which makes the C-S bond less polarized and the sulfur atoms less basic compared to the oxygen atoms in a dioxolane. This reduced basicity makes the protonation of a sulfur atom (the first step in acid-catalyzed hydrolysis) less favorable.
Caption: A simplified comparison of the hydrolysis mechanism for dioxolanes versus a general oxidative deprotection for dithiolanes.
Experimental Protocols
Protocol 1: Protection of Benzoic Acid as a Benzyl Ester
Objective: To protect the carboxylic acid functionality of benzoic acid as a benzyl ester.
Materials:
-
Benzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl benzoate.
Protocol 2: Deprotection of Benzyl Benzoate by Hydrogenolysis
Objective: To cleave the benzyl ester protecting group to regenerate benzoic acid.
Materials:
-
Benzyl benzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve benzyl benzoate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Pd/C (0.1 eq by weight) to the solution.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield benzoic acid.
Conclusion
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
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Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
- Majumder, U. (2011). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- Barany, G., & Merrifield, R. B. (1979). Solid phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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A Senior Application Scientist's Guide to De-risking Drug Candidates: Cross-Reactivity Profiling of 4-(1,3-Dithiolan-2-yl)benzoic Acid
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is paved with rigorous validation, and a cornerstone of this process is the comprehensive assessment of a compound's selectivity. A highly potent compound is of little therapeutic value if its effects are scattered across a multitude of unintended biological targets, leading to a cascade of off-target toxicities. This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies, using the novel compound 4-(1,3-Dithiolan-2-yl)benzoic acid as a central case study. While the specific biological target of this molecule is still under investigation, its structural alerts, namely the benzoic acid moiety, suggest potential interactions with a range of enzymes, including kinases and histone deacetylases (HDACs).[1][2] For the purpose of this illustrative guide, we will hypothesize that its primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , a well-validated target in oncology.[3]
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that explains the "why" behind the "how," grounding experimental choices in scientific rationale and field-proven insights. Our objective is to empower you to design and execute self-validating protocols that generate a robust and interpretable selectivity profile for your lead compounds.
The Imperative of Selectivity in Drug Development
Drug selectivity is the measure of a drug's ability to interact with its intended target over other potential targets in the complex biological milieu.[4] High selectivity is a coveted attribute as it often correlates with a wider therapeutic window and a more favorable safety profile.[4] Conversely, promiscuous compounds, those that interact with multiple targets, can lead to unforeseen and often deleterious side effects.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of risk mitigation in the drug development pipeline. The goal is to build a detailed "selectivity map" of a compound, identifying not only its intended interactions but also any potential liabilities.
Experimental Design: A Multi-pronged Approach to Unveiling Off-Target Effects
A robust cross-reactivity study is a multi-layered investigation that combines in vitro biochemical assays, cell-based functional assays, and broader panel screening. The selection of assays and comparator compounds is critical for generating meaningful and actionable data.
Comparator Compounds: The Benchmarks for Selectivity
To contextualize the activity of this compound, we will employ a panel of carefully selected comparator compounds:
-
Positive Control (Known Selective Inhibitor): Gefitinib, a well-characterized and highly selective inhibitor of EGFR tyrosine kinase, will serve as our benchmark for on-target potency and selectivity.
-
Negative Control (Structurally Similar, Inactive Analog): 4-(1,3-Dithian-2-yl)benzoic acid, a structurally related analog, will be used to control for non-specific effects related to the core scaffold.[6]
-
Structurally Related Compound with a Different Target: 4-Hydroxybenzoic acid, a simple benzoic acid derivative with known antibacterial properties, will help to assess broader selectivity against unrelated targets.
The Cross-Reactivity Panel: Casting a Wide Net
The selection of off-targets for screening should be guided by a combination of factors, including structural similarity to the primary target, known liabilities of the chemical class, and common culprits in drug-induced toxicity. For our study of this compound, a tiered approach is recommended:
-
Tier 1: Kinase Panel Screening: Given our hypothesized primary target, an initial screen against a broad panel of kinases is essential. This panel should include representatives from all major kinase families to identify any off-target kinase activity.
-
Tier 2: Common Off-Target Panel: This panel should include targets known for their promiscuous interactions and association with adverse drug reactions. Key examples include:
-
hERG (human Ether-à-go-go-Related Gene) channel: Inhibition of the hERG channel can lead to cardiac arrhythmias, a major cause of drug attrition.
-
Cytochrome P450 (CYP) enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolic profiles.
-
A panel of G-protein coupled receptors (GPCRs): To assess for any unintended signaling pathway modulation.
-
-
Tier 3: Cellular Phenotypic Screening: This involves assessing the compound's effect on the proliferation of various cell lines, including those that do not express the primary target, to identify potential non-target-mediated cytotoxicity.[7]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the key experiments in our cross-reactivity study. These protocols are designed to be self-validating, with appropriate controls and data analysis pipelines.
Experimental Workflow Diagram
Caption: A streamlined workflow for the cross-reactivity profiling of a lead compound.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (Ki) of the test compounds to the EGFR kinase domain.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.
Materials:
-
EGFR kinase (recombinant, purified)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Assay buffer (proprietary)
-
Test compounds (in DMSO)
-
384-well microplates (low-volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. The final assay concentration will typically range from 10 µM to 0.5 nM.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Reagent Preparation: Prepare a 2X solution of the EGFR kinase and Eu-anti-tag antibody in assay buffer. Prepare a 2X solution of the Alexa Fluor™ 647-tracer in assay buffer.
-
Reaction Incubation: Add 4 µL of the kinase/antibody solution to each well. Incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 4 µL of the tracer solution to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentration of the tracer and its affinity for the kinase.[8]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
A431 human epidermoid carcinoma cell line (EGFR overexpressing)
-
MCF-7 human breast adenocarcinoma cell line (low EGFR expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds (in DMSO)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed A431 and MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.[9]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
HEK293 human embryonic kidney cell line (non-cancerous)
-
Complete growth medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Test compounds (in DMSO)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2), using HEK293 cells. Include a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate the plates for 48 hours.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Plot the percent cytotoxicity versus the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Biochemical Inhibition Data
| Compound | EGFR Ki (nM) | Kinase B Ki (nM) | Kinase C Ki (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Gefitinib | 1.5 | >10,000 | >10,000 | 25 | >50 |
| 4-(1,3-Dithian-2-yl)benzoic acid | >10,000 | >10,000 | >10,000 | >50 | >50 |
| 4-Hydroxybenzoic acid | >10,000 | >10,000 | >10,000 | >50 | >50 |
Table 2: Cellular Activity and Cytotoxicity Data
| Compound | A431 (EGFR++) Proliferation IC50 (µM) | MCF-7 (EGFR+) Proliferation IC50 (µM) | HEK293 Cytotoxicity CC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Gefitinib | 0.05 | 5.2 | >20 |
| 4-(1,3-Dithian-2-yl)benzoic acid | >50 | >50 | >50 |
| 4-Hydroxybenzoic acid | >50 | >50 | >50 |
Interpreting the Data: Building the Selectivity Profile
The hypothetical data in the tables above would be interpreted as follows:
-
On-Target Potency: The Ki value for this compound against EGFR will establish its on-target potency. A low nanomolar Ki would indicate a potent inhibitor.
-
Selectivity: A comparison of the EGFR Ki with the Ki values for other kinases in the panel will reveal its selectivity. A selectivity ratio of >100-fold against other kinases is generally considered a good starting point. The IC50 values against hERG and CYP enzymes will indicate potential for cardiac and metabolic liabilities, respectively.
-
Cellular Activity: The IC50 for proliferation in the EGFR-overexpressing A431 cell line should be significantly lower than in the low-expressing MCF-7 cell line, indicating that the compound's anti-proliferative effect is likely mediated through EGFR inhibition.
-
Therapeutic Index: The ratio of the cytotoxicity CC50 in a non-cancerous cell line (HEK293) to the on-target cellular potency (A431 IC50) provides an early indication of the therapeutic index. A larger ratio suggests a wider margin of safety.
Visualizing Signaling Pathways
Understanding the biological context of the primary target is crucial. The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the site of inhibition.
Conclusion: A Commitment to Scientific Rigor
The comprehensive cross-reactivity profiling of a drug candidate is a non-negotiable step in modern drug discovery. By employing a multi-faceted approach that combines biochemical and cellular assays with carefully selected comparator compounds and off-target panels, researchers can build a detailed and predictive selectivity profile. This guide, using this compound as a case study within a hypothetical framework, provides a blueprint for designing and executing such studies with scientific rigor and a clear understanding of the underlying principles. The insights gained from these studies are invaluable for de-risking drug candidates, guiding lead optimization efforts, and ultimately, increasing the probability of success in the clinic.
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. (2021). Asian Pacific Journal of Cancer Prevention. [Link]
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Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. (2013). Journal of Medicinal Chemistry. [Link]
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Finding a better path to drug selectivity. (2011). Trends in Biotechnology. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2023). Molecules. [Link]
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An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2022). Biochemistry and Molecular Biology Education. [Link]
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Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers in Pharmacology. [Link]
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Improving the species cross-reactivity of an antibody using computational design. (2010). Protein Engineering, Design and Selection. [Link]
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2022). ProTox. [Link]
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Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc. [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). Journal of Chemical Information and Modeling. [Link]
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Substituent effects on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides and their possible application to the synthesis of DNA-targeting drugs. (2007). Organic & Biomolecular Chemistry. [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). Food and Chemical Toxicology. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Sensors. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. (2013). Journal of Medicinal Chemistry. [Link]
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Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2020). Journal of Chemical Information and Modeling. [Link]
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Four ways to measure selectivity. (2011). Drug Discovery Today. [Link]
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Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). (2021). ResearchGate. [Link]
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Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (2010). Regulatory Toxicology and Pharmacology. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
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Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2023). BiochemSphere. [Link]
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Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
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Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. (2017). Bioinformatics. [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding. BosterBio. [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine. [Link]
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The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]
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Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2020). Journal of Chemical Information and Modeling. [Link]
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Precise, Specific, and Sensitive De Novo Antibody Design Across Multiple Cases. (2024). bioRxiv. [Link]
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Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. (2010). Regulatory Toxicology and Pharmacology. [Link]
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How To Calculate Selectivity Factor In Chromatography? (2024). Chemistry For Everyone. [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]
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Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). LinkedIn. [Link]
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A Senior Application Scientist's Guide to Thioacetal Protecting Groups: Benchmarking the Stability of Dithiolane vs. Its Counterparts
In the nuanced landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving synthetic targets with elegance and efficiency. Among the arsenal available to chemists, thioacetals, particularly cyclic dithioacetals, have carved a niche as robust protectors of carbonyl functionalities. Their resilience in both acidic and basic media allows for a wide range of subsequent chemical transformations.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the stability of the five-membered dithiolane ring system against other common thioacetal protecting groups, most notably the six-membered dithiane. This analysis is grounded in experimental data to inform the rational selection of these critical synthetic tools.
The Foundation of Stability: Understanding Thioacetal Chemistry
Thioacetals are the sulfur analogs of acetals, formed by the reaction of a carbonyl compound with thiols.[4] Cyclic thioacetals, such as 1,3-dithiolanes and 1,3-dithianes, are frequently employed due to their enhanced stability compared to their acyclic counterparts.[5] This heightened stability is a key attribute that allows for the chemoselective manipulation of other functional groups within a complex molecule.
The stability of thioacetals is fundamentally linked to the electronic properties of sulfur. The pKa of a thiol is significantly lower than that of an alcohol (around 10-11 for thiols vs. ~16 for alcohols), which means that the sulfur atom in a thioacetal is less basic and therefore less readily protonated than the oxygen in an acetal.[2] This inherent difference in basicity is a primary reason why thioacetals are generally stable to acidic conditions that would readily cleave an acetal.[2]
While broadly stable, nuances in the stability exist between different cyclic thioacetals, primarily between the five-membered dithiolane and the six-membered dithiane ring systems. The general consensus in the chemical literature is that 1,3-dithianes exhibit greater stability, particularly under harsh acidic conditions, compared to 1,3-dithiolanes .[6] This difference can be attributed to ring strain and the relative stability of intermediates formed during cleavage. Conversely, the slightly lower stability of dithiolanes can be advantageous when milder deprotection conditions are desirable.
Comparative Analysis of Deprotection Methodologies: A Quantitative Look at Stability
The stability of a protecting group is intrinsically linked to the conditions required for its removal. A more stable protecting group will necessitate harsher deprotection conditions. The following tables provide a quantitative comparison of various deprotection methods for dithiolanes and dithianes, offering a practical measure of their relative stabilities.
Oxidative Deprotection Methods
Oxidative cleavage is a common strategy for the deprotection of thioacetals. The mechanism generally involves the oxidation of the sulfur atoms to form sulfoxides or sulfones, which renders the thioacetal more susceptible to hydrolysis.[2]
| Reagent System | Substrate | Protecting Group | Time (h) | Yield (%) | Reference |
| H₂O₂ (30%) / I₂ (cat.) in H₂O with SDS | 2-Phenyl-1,3-dithiolane | Dithiolane | 0.5 | 95 | [1] |
| H₂O₂ (30%) / I₂ (cat.) in H₂O with SDS | 2-Phenyl-1,3-dithiane | Dithiane | 0.5 | 94 | [1] |
| H₂O₂ (30%) / I₂ (cat.) in H₂O with SDS | 2-(4-Methoxyphenyl)-1,3-dithiolane | Dithiolane | 0.75 | 92 | [1] |
| H₂O₂ (30%) / I₂ (cat.) in H₂O with SDS | 2-(4-Methoxyphenyl)-1,3-dithiane | Dithiane | 0.67 | 93 | [1] |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin in H₂O | 2-Phenyl-1,3-dithiolane | Dithiolane | 1.5 | 94 | [6][7] |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin in H₂O | 2-(4-Chlorophenyl)-1,3-dithiolane | Dithiolane | 2.0 | 92 | [6][7] |
Metal-Based Deprotection Methods
Historically, mercury(II) salts have been the reagents of choice for thioacetal deprotection due to the high affinity of mercury for sulfur.[5] However, due to their toxicity, alternative metal-based reagents have been developed.
| Reagent System | Substrate | Protecting Group | Time (min) | Yield (%) | Reference |
| Hg(NO₃)₂·3H₂O (solid state) | 2-(4-Chlorophenyl)-1,3-dithiolane | Dithiolane | 2 | 94 | [5] |
| Hg(NO₃)₂·3H₂O (solid state) | 2-(3-Nitrophenyl)-1,3-dithiane | Dithiane | 1 | 95 | [5] |
Acid-Mediated Deprotection
While generally stable to acid, certain strong acid systems can effect the deprotection of thioacetals, particularly dithiolanes.
| Reagent System | Substrate | Protecting Group | Time (h) | Temp (°C) | Yield (%) | Reference |
| Polyphosphoric Acid / Acetic Acid | 2-(4-Methoxyphenyl)-1,3-dithiolane | Dithiolane | 1.5 | 35 | 86 | [8] |
| Polyphosphoric Acid / Acetic Acid | 2-(4-Chlorophenyl)-1,3-dithiolane | Dithiolane | 2.0 | 40 | 84 | [8] |
| Polyphosphoric Acid / Acetic Acid | 2-Phenyl-1,3-dithiane | Dithiane | 3.0 | 45 | 71 | [8] |
Experimental Protocols
To ensure the practical application of this guide, detailed, self-validating experimental protocols for the formation and deprotection of dithiolanes and dithianes are provided below.
Protocol 1: Formation of a 1,3-Dithiolane Protecting Group
This protocol describes the general procedure for the protection of a carbonyl group as a 1,3-dithiolane using ethane-1,2-dithiol and a Lewis acid catalyst.
Materials:
-
Carbonyl compound (1.0 mmol)
-
Ethane-1,2-dithiol (1.1 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethane-1,2-dithiol (1.1 mmol).
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude 1,3-dithiolane.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of a 1,3-Dithiolane with H₂O₂/I₂
This protocol outlines a mild and environmentally friendly method for the deprotection of 1,3-dithiolanes.[1]
Materials:
-
1,3-Dithiolane (1.0 mmol)
-
30% Aqueous hydrogen peroxide (H₂O₂) (4.0 mmol)
-
Iodine (I₂) (0.1 mmol)
-
Sodium dodecyl sulfate (SDS) (0.1 mmol)
-
Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1,3-dithiolane (1.0 mmol) and sodium dodecyl sulfate (0.1 mmol) in water (5 mL), add iodine (0.1 mmol).
-
To this stirred mixture, add 30% aqueous hydrogen peroxide (4.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 0.5-2 hours).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography.
Mechanistic Insights and Workflow Visualizations
To further elucidate the chemical principles discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.
Caption: Mechanism of 1,3-Dithiolane Formation.
Caption: General Experimental Workflow for Thioacetal Deprotection.
Conclusion: A Strategic Choice for Synthesis
The selection between a dithiolane and a dithiane protecting group is a strategic decision that should be guided by the specific demands of a synthetic route. While both offer robust protection for carbonyl groups, the greater stability of dithianes makes them the preferred choice when harsh acidic conditions are anticipated in subsequent steps. Conversely, the comparatively lower stability of dithiolanes allows for their removal under milder conditions, which can be critical when dealing with sensitive functional groups.
This guide has provided a comparative analysis of the stability of these protecting groups, supported by quantitative data from various deprotection methodologies. The detailed experimental protocols and mechanistic diagrams offer a practical framework for the application of this knowledge in a laboratory setting. By understanding the nuanced differences in stability and reactivity, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(2), 1117-1122.
- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.
- Mohammadpoor-Baltork, I., et al. (2005). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
-
Wikipedia. (2023, December 1). Thioacetal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Retrieved from [Link]
- Krishnaveni, N. S., et al. (2003). Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using o-Iodoxybenzoic acid (IBX) in Presence of β- Cyclodextrin in Water. Indian Journal of Chemistry - Section B, 42B(12), 3049-3052.
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Safety Operating Guide
Navigating the Disposal of 4-(1,3-Dithiolan-2-yl)benzoic acid: A Guide for Laboratory Professionals
The procedural guidance herein is grounded in the principles of laboratory safety and environmental stewardship, adhering to regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
I. Hazard Profile and Risk Assessment: Understanding the 'Why'
Before handling any chemical, a thorough risk assessment is paramount.[3] 4-(1,3-Dithiolan-2-yl)benzoic acid is a solid, and its hazard profile can be inferred from related compounds.
-
Benzoic Acid Moiety : Benzoic acid itself is known to cause skin and eye irritation.[4] Inhalation of dust can lead to respiratory tract irritation.[4] While not classified as a highly toxic substance, repeated or prolonged exposure should be avoided.
-
Dithiolane Ring : Dithiolanes are sulfur-containing heterocycles. While generally stable, they can release toxic sulfur oxides upon combustion.[5] The primary concern with many organosulfur compounds is their potential for unpleasant odors and skin sensitization.
Therefore, the primary hazards associated with this compound are anticipated to be:
-
Skin and eye irritation.
-
Respiratory irritation from dust.
-
Potential for release of toxic gases upon incineration.
This assessment dictates the necessity for appropriate personal protective equipment (PPE) and handling procedures to minimize exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially during disposal where the material may be transferred between containers, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | To protect against dust particles and potential splashes.[6][7] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation.[4] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is significant. | To prevent inhalation of irritating dust. Consult your institution's Chemical Hygiene Plan.[9][10] |
III. Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety at each stage.
Step 1: Waste Identification and Segregation
-
Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves).
-
Causality: Proper segregation prevents unintentional and potentially hazardous reactions with other chemical waste streams.[11] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
Step 2: Container Labeling
-
Action: The waste container must be labeled with the full chemical name: "this compound," the date, and the appropriate hazard warnings (e.g., "Irritant").[12]
-
Causality: Accurate labeling is a critical OSHA requirement and ensures that everyone who handles the waste is aware of its contents and potential hazards.[2][12]
Step 3: Waste Accumulation
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11] This area should be away from heat sources and incompatible chemicals.
-
Causality: Storing waste in a designated and controlled area minimizes the risk of spills and accidental exposure.
Step 4: Spill Management
-
Action: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[13][14] Use a dustpan and brush designated for chemical waste. Place the collected material into the designated waste container. Clean the spill area with an appropriate solvent (e.g., isopropanol) and collect the cleaning materials as hazardous waste.
-
Causality: A pre-defined spill response plan is essential for mitigating immediate hazards and preventing environmental contamination. Do not use water to clean up the bulk of the spill, as this may increase the dispersal of the material.[4]
Step 5: Final Disposal
-
Action: Once the waste container is full or is ready for disposal according to your institution's guidelines, contact your Environmental Health and Safety (EHS) department for pickup. Do not dispose of this chemical down the drain or in the regular trash.[4][8]
-
Causality: this compound must be disposed of as hazardous waste through a licensed and permitted hazardous waste vendor.[15][16] This ensures compliance with EPA regulations and prevents environmental pollution.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a straightforward process when guided by a clear understanding of its potential hazards and a commitment to established safety protocols. By following the steps outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[9][10][17]
References
-
Safety Data Sheet: Benzoic acid - Carl ROTH. (2015-08-28). Retrieved from [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. (2009-05). Retrieved from [Link]
-
Hazardous Waste | US EPA. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. (2014-09). Retrieved from [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. National Center for Biotechnology Information. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. Retrieved from [Link]
-
Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues - ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Benzoic acid - Carl ROTH. (2015-08-28). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency. (2025-05-30). Retrieved from [Link]
-
1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of Labor. Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. Princeton University. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Benzoic Acid Wastewater Treatment Process. TIEI Extraction. (2025-05-28). Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023-09-18). Retrieved from [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - ResearchGate. (2025-03-08). Retrieved from [Link]
-
OSHA Laboratory Standard - NCBI - NIH. National Center for Biotechnology Information. Retrieved from [Link]
-
1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration - MDPI. (2022-09-22). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Retrieved from [Link]
-
Reagents for the Preparation and Cleavage of 1,3-Dithiolanes - ResearchGate. (2025-08-05). Retrieved from [Link]
-
Hazardous waste in the United States - Wikipedia. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
